molecular formula C28H39ClN2O6 B1663504 Teludipine Hydrochloride CAS No. 108700-03-4

Teludipine Hydrochloride

Cat. No.: B1663504
CAS No.: 108700-03-4
M. Wt: 535.1 g/mol
InChI Key: VMZCXIGDNRMWGI-GEEYTBSJSA-N
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Description

See also: Teludipine (has active moiety).

Properties

IUPAC Name

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZCXIGDNRMWGI-GEEYTBSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108700-03-4
Record name Teludipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108700034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELUDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6B96QLKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dihydropyridine-Based Calcium Channel Blockers: A Profile of Felodipine as a Proxy for Teludipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Core Mechanism of Action

Felodipine, a member of the dihydropyridine class of calcium channel blockers, exerts its primary pharmacological effect by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3] This inhibition leads to a reduction in the influx of extracellular calcium ions into these cells, which is a critical step in the initiation and maintenance of muscle contraction.[3] By decreasing intracellular calcium concentrations, felodipine induces relaxation of the vascular smooth muscle, leading to vasodilation, primarily of the arterioles.[1][3] This vasodilation results in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1]

Felodipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle, which minimizes its direct effects on heart contractility (inotropic effects) at therapeutic doses.[1][4]

Signaling Pathway of Vasodilation

The following diagram illustrates the signaling pathway leading to vasodilation induced by Felodipine.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca2+_ext->L_type_Ca_channel Influx Ca2+_int Ca²⁺ L_type_Ca_channel->Ca2+_int Relaxation Vasodilation L_type_Ca_channel->Relaxation Leads to Calmodulin Calmodulin Ca2+_int->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to Felodipine Felodipine Felodipine->L_type_Ca_channel Inhibits

Caption: Signaling pathway of Felodipine-induced vasodilation.

Quantitative Data

The following tables summarize key quantitative parameters for Felodipine.

Table 1: Pharmacokinetic Properties of Felodipine
ParameterValueReference
Bioavailability~15%[5][6]
Protein Binding>99%[2][6]
Volume of Distribution~10 L/kg[1][6]
Elimination Half-life~25 hours[5][6]
Time to Peak Plasma Concentration2.5 - 5 hours[5]
Table 2: Clinical Efficacy of Felodipine in Hypertension
DoseChange in Supine Diastolic BP (mmHg)Change in Supine Systolic BP (mmHg)Reference
10 mg once daily-8-9[7]
10 mg once daily-7-14[8]
20 mg once daily-8Not significant vs. 10mg[8]
5 mg twice daily-11-25[9]
10 mg twice daily-11-25[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dihydropyridine calcium channel blockers like Felodipine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the L-type calcium channel.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, and the inhibitory constant (Ki) of an unlabeled competitor (e.g., Felodipine).

Materials:

  • Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat cardiac or brain tissue).

  • Radioligand (e.g., [3H]PN200-110).

  • Unlabeled competitor (Felodipine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[10]

  • Saturation Binding:

    • Incubate varying concentrations of the radioligand with a fixed amount of membrane protein in the assay buffer.

    • For non-specific binding determination, include a high concentration of an unlabeled ligand in a parallel set of tubes.

    • Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.[11]

  • Competition Binding:

    • Incubate a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Felodipine) with a fixed amount of membrane protein.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[10]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total minus non-specific) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[10]

Vascular Smooth Muscle Contraction Assay

This assay measures the functional effect of a compound on the contractility of vascular smooth muscle.

Objective: To determine the concentration-response curve for the vasodilatory effect of Felodipine on pre-contracted vascular rings.

Materials:

  • Isolated arterial rings (e.g., from rat aorta).

  • Organ bath system with force transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

  • Vasoconstrictor (e.g., phenylephrine or potassium chloride).

  • Felodipine solutions of varying concentrations.

Protocol:

  • Tissue Preparation: Dissect arterial rings and mount them in an organ bath filled with physiological salt solution maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a stable contraction with a vasoconstrictor.

  • Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of Felodipine to the organ bath.

  • Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of Felodipine to generate a concentration-response curve and determine the EC50.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single cells.

Objective: To measure the effect of Felodipine on L-type calcium channel currents in isolated vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells.

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes.

  • Extracellular and intracellular solutions.

  • Felodipine solutions.

Protocol:

  • Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.

  • Seal Formation: Form a high-resistance "gigaohm" seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette to gain electrical access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state.

  • Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium currents.

  • Drug Application: Perfuse the cell with an extracellular solution containing Felodipine and repeat the voltage-step protocol to record currents in the presence of the drug.

  • Data Analysis: Measure the peak amplitude of the calcium currents before and after the application of Felodipine. Plot the percentage of current inhibition against the drug concentration to determine the IC50.[12]

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_mem Membrane Preparation incubate Incubate Membranes with Radioligand +/- Competitor prep_mem->incubate prep_ligand Prepare Radioligand and Competitor Solutions prep_ligand->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Vascular Smooth Muscle Contraction Assay

cluster_prep Preparation cluster_equilibration Equilibration & Contraction cluster_treatment Treatment & Measurement cluster_analysis Analysis prep_tissue Isolate and Mount Arterial Rings equilibrate Equilibrate in Organ Bath prep_tissue->equilibrate contract Induce Contraction with Vasoconstrictor equilibrate->contract add_drug Cumulative Addition of Felodipine contract->add_drug record Record Isometric Tension add_drug->record analyze Generate Concentration- Response Curve (EC50) record->analyze

Caption: Workflow for a vascular smooth muscle contraction assay.

Experimental Workflow: Patch-Clamp Electrophysiology

cluster_prep Preparation cluster_recording Recording Setup cluster_measurement Measurement cluster_analysis Analysis prep_cell Isolate Single Smooth Muscle Cells form_seal Form Gigaohm Seal prep_cell->form_seal prep_pipette Prepare Micropipette prep_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Ca²⁺ Currents whole_cell->record_baseline apply_drug Apply Felodipine record_baseline->apply_drug record_drug Record Ca²⁺ Currents with Felodipine apply_drug->record_drug analyze Analyze Current Inhibition (IC50) record_drug->analyze

References

Teludipine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties and Mechanism of Action of a Dihydropyridine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teludipine Hydrochloride (CAS Number: 108700-03-4) is a dihydropyridine derivative that acts as a lipophilic calcium channel blocker.[1] This technical guide provides a comprehensive overview of its chemical properties, methodologies for their determination, and its mechanism of action through the inhibition of L-type calcium channels. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and cardiovascular pharmacology.

Chemical Properties

This compound is a hydrochloride salt of Teludipine, with the molecular formula C28H39ClN2O6 and a molecular weight of 535.07 g/mol .[1][2] A summary of its key chemical identifiers and properties is presented in Table 1.

PropertyValueSource
CAS Number 108700-03-4[1][2]
Molecular Formula C28H39ClN2O6[1][2]
Molecular Weight 535.07 g/mol [1][2]
Synonyms Teludipine HCl, GR 53992B, GX 1296B[1][2]
Known Solubility Soluble in DMSO[1]

Table 1: Chemical Identification and Properties of this compound

Experimental Protocols

Melting Point Determination

The melting point of a pure pharmaceutical solid is a critical physical property for identification and purity assessment. A standard method for its determination is the capillary melting point technique.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a controlled rate, typically 1-2°C per minute, approaching the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded to define the melting range.

Boiling Point Determination

For substances that are liquid at or near room temperature, the boiling point is a key characteristic. The Thiele tube method is a common and effective technique for determining the boiling point of a small sample.

Methodology:

  • Sample Preparation: A small volume of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

  • Procedure: The test tube assembly is attached to the thermometer and immersed in the Thiele tube. The apparatus is gently heated, causing a stream of bubbles to emerge from the capillary tube.

  • Data Recording: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for formulation development.

Methodology:

  • Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, acetone, various buffers) should be selected.

  • Procedure: A known amount of this compound is added to a specific volume of the chosen solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Analysis: The concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. UV-Visible spectrophotometry provides a reliable method for its determination.

Methodology:

  • Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of this compound is prepared and diluted in each of the buffer solutions to a constant concentration.

  • Spectrophotometric Analysis: The absorbance of each solution is measured at a wavelength where the ionized and unionized forms of the molecule exhibit a significant difference in absorbance.

  • Calculation: The pKa is calculated from the absorbance and pH data using the Henderson-Hasselbalch equation.

Mechanism of Action and Signaling Pathway

This compound is classified as a dihydropyridine calcium channel blocker.[1] Like other drugs in this class, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[3][4] These channels are prevalent in vascular smooth muscle cells.[3][4]

The influx of extracellular calcium ions through these channels is a critical step in the initiation of smooth muscle contraction.[4] By blocking these channels, this compound reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle. This vasodilation results in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[5][6]

The general signaling pathway for dihydropyridine calcium channel blockers is depicted below:

Teludipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Ca_int Ca²⁺ L_type_channel->Ca_int Teludipine Teludipine HCl Teludipine->L_type_channel Inhibition Relaxation Vasodilation Teludipine->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Contraction Smooth Muscle Contraction MLCK_active->Contraction

Figure 1: Signaling pathway of this compound.

Conclusion

This compound is a dihydropyridine calcium channel blocker with a clear mechanism of action related to the inhibition of L-type calcium channels and subsequent vasodilation. This technical guide has provided key chemical data and outlined standard experimental protocols for the determination of its physicochemical properties. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug development and cardiovascular medicine, facilitating further investigation and application of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Teludipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways and purification methodologies for Teludipine Hydrochloride. Drawing upon established principles of dihydropyridine chemistry and available data for structurally related compounds, this document outlines the core chemical transformations and purification strategies pertinent to the production of this calcium channel blocker.

Introduction to this compound

Teludipine is a third-generation dihydropyridine calcium channel blocker. Its hydrochloride salt is the active pharmaceutical ingredient used in therapeutic formulations. The chemical structure of Teludipine is diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride. Like other dihydropyridines, it features a central 1,4-dihydropyridine ring which is crucial for its pharmacological activity.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the well-established Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. Based on the structure of Teludipine, the key precursors are identified as:

  • Aldehyde: 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde ( 1 )

  • β-Ketoester: Ethyl 4-(dimethylamino)-3-oxobutanoate ( 2 )

  • Enamine/β-Ketoester: Ethyl 3-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) or ethyl acetoacetate itself.

The overall synthetic strategy is depicted in the following workflow:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_hantzsch Hantzsch Dihydropyridine Synthesis cluster_final_product Final Product Formation benzaldehyde 2-Bromobenzaldehyde intermediate_A 2-Formylcinnamic acid tert-butyl ester (1) benzaldehyde->intermediate_A Heck Reaction hantzsch_reaction Multicomponent Condensation intermediate_A->hantzsch_reaction ethyl_acetoacetate Ethyl acetoacetate intermediate_B Ethyl 4-(dimethylamino)-3-oxobutanoate (2) ethyl_acetoacetate->intermediate_B Mannich-type Reaction dimethylamine Dimethylamine intermediate_B->hantzsch_reaction teludipine_base Teludipine (free base) hantzsch_reaction->teludipine_base teludipine_hcl This compound teludipine_base->teludipine_hcl Acidification with HCl

Figure 1: Proposed overall workflow for the synthesis of this compound.

Synthesis of Precursor 1: 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde

A plausible route to this aldehyde is through a palladium-catalyzed Heck reaction between 2-bromobenzaldehyde and tert-butyl acrylate.

Experimental Protocol:

  • To a solution of 2-bromobenzaldehyde (1 equivalent) and tert-butyl acrylate (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a palladium catalyst, for instance, palladium(II) acetate (0.02 equivalents).

  • Add a phosphine ligand, such as tri(o-tolyl)phosphine (0.04 equivalents), and a base, for example, triethylamine (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde.

Synthesis of Precursor 2: Ethyl 4-(dimethylamino)-3-oxobutanoate

This β-ketoester can be synthesized via a Mannich-type reaction from ethyl acetoacetate and dimethylamine.

Experimental Protocol:

  • Combine ethyl acetoacetate (1 equivalent) with an aqueous solution of dimethylamine (1.2 equivalents) and formaldehyde (1.2 equivalents, often as a 37% aqueous solution).

  • The reaction is typically carried out in a protic solvent like ethanol or water.

  • Stir the mixture at room temperature for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography to yield pure ethyl 4-(dimethylamino)-3-oxobutanoate.

Hantzsch Synthesis of Teludipine (Free Base)

The core 1,4-dihydropyridine ring of Teludipine is assembled in this step.

Hantzsch_Synthesis Hantzsch Reaction for Teludipine aldehyde 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde product Teludipine (free base) aldehyde->product ketoester1 Ethyl 4-(dimethylamino)-3-oxobutanoate ketoester1->product ketoester2 Ethyl acetoacetate ketoester2->product ammonia Ammonia ammonia->product

Figure 2: Reactants in the Hantzsch synthesis of Teludipine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-[(E)-3-tert-butoxy-3-oxoprop-1-enyl]benzaldehyde (1 equivalent), ethyl 4-(dimethylamino)-3-oxobutanoate (1 equivalent), and ethyl acetoacetate (1 equivalent) in a suitable solvent, such as isopropanol or ethanol.

  • Add a source of ammonia, typically ammonium acetate or an aqueous solution of ammonia (approximately 1.2 equivalents).

  • Reflux the reaction mixture for several hours (typically 6-24 hours), monitoring by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, filter the solid and wash with a cold solvent. If not, concentrate the solvent under reduced pressure and induce crystallization from a suitable solvent system (e.g., ethanol/water).

  • The resulting solid is the free base of Teludipine.

Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol:

  • Dissolve the synthesized Teludipine free base in a suitable organic solvent, such as ethanol, isopropanol, or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution until the pH is acidic.

  • Stir the mixture, which should lead to the precipitation of this compound.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum to obtain the final product.

Purification Methods

The purity of the final this compound is critical for its use as a pharmaceutical ingredient. The primary methods of purification are recrystallization and chromatography.

Recrystallization

Recrystallization is a common method for purifying the final product and intermediates.

Experimental Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents include ethanol, isopropanol, methanol, or mixtures with water or other co-solvents.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 1: Potential Recrystallization Solvents and Expected Outcomes

Solvent SystemExpected Purity ImprovementPotential YieldNotes
Ethanol/WaterHighModerate to HighGood for removing both polar and non-polar impurities.
IsopropanolGoodModerateA common solvent for dihydropyridines.
Ethyl AcetateModerateHighGood for removing more polar impurities.
AcetonitrileHighModerateCan provide high purity crystals.
Column Chromatography

Column chromatography is particularly useful for the purification of intermediates, such as the aldehyde and β-ketoester precursors.

Experimental Protocol:

  • Prepare a slurry of silica gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a gradient of the solvent system, starting with a less polar mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Purification_Workflow cluster_intermediates Intermediate Purification start Crude this compound recrystallization Recrystallization start->recrystallization purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check chromatography Column Chromatography (for intermediates) purity_check_inter Purity Analysis chromatography->purity_check_inter Purified Intermediates purity_check->recrystallization Purity < 99.5% final_product Pure this compound purity_check->final_product Purity > 99.5% crude_intermediates Crude Intermediates crude_intermediates->chromatography

Figure 3: General workflow for the purification and analysis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Results
HPLC Purity assessment and quantificationA single major peak with purity >99.5%.
¹H NMR Structural elucidationChemical shifts and coupling constants consistent with the structure of Teludipine.
¹³C NMR Structural confirmationResonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the mass of the Teludipine free base.
FT-IR Functional group identificationCharacteristic peaks for N-H, C=O (ester), C=C, and C-O bonds.
Elemental Analysis Elemental compositionPercentages of C, H, N, O, and Cl consistent with the molecular formula.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step process centered around the Hantzsch dihydropyridine synthesis. Careful control of reaction conditions and rigorous purification of intermediates and the final product are essential to obtain a high-purity active pharmaceutical ingredient. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working on the synthesis and production of this compound. Further process optimization may be required to adapt these methods for large-scale manufacturing.

An In-depth Technical Guide to the Enantiomers and Stereoisomers of Teludipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teludipine hydrochloride is a dihydropyridine calcium channel blocker. Like other drugs in its class, its molecular structure contains a chiral center, leading to the existence of stereoisomers, specifically enantiomers. These enantiomers, designated as (R)- and (L)-Teludipine (also referred to in some literature as GR66234A and GR66235A, respectively), can exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available scientific information regarding the enantiomers and stereoisomers of this compound, with a comparative analysis of more extensively studied dihydropyridines such as Felodipine and Amlodipine to provide context and methodological frameworks.

Due to the limited publicly available data specifically for this compound, this guide leverages established principles and detailed experimental protocols from analogous, well-researched dihydropyridine calcium channel blockers to provide a robust framework for researchers.

Core Concepts in Chirality and Drug Action

Chirality is a fundamental concept in drug development, as enantiomers of a chiral drug can have different biological activities. One enantiomer may be responsible for the therapeutic effects, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the study of individual stereoisomers is crucial for the development of safer and more effective drugs.

Physicochemical Properties

PropertyRacemic this compound(R)-Teludipine(L)-Teludipine
Molecular FormulaC₂₈H₃₈N₂O₆·HClC₂₈H₃₈N₂O₆C₂₈H₃₈N₂O₆
Molecular Weight535.07 g/mol 498.62 g/mol 498.62 g/mol
Melting PointData not availableExpected to be identical to (L)-enantiomerExpected to be identical to (R)-enantiomer
SolubilityData not availableExpected to be identical to (L)-enantiomer in achiral solventsExpected to be identical to (R)-enantiomer in achiral solvents
Optical RotationEqual in magnitude but opposite in sign to (L)-enantiomerEqual in magnitude but opposite in sign to (R)-enantiomer

Pharmacological Activity and Mechanism of Action

Teludipine, as a dihydropyridine calcium channel blocker, is expected to exert its primary effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the generally accepted signaling pathway for dihydropyridine calcium channel blockers.

Dihydropyridine Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Teludipine Teludipine (or other DHP) Teludipine->L_type Blocks

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Stereoselective Pharmacology

Studies on related dihydropyridines have consistently shown that the pharmacological activity resides predominantly in one enantiomer. For instance, the (S)-enantiomer of Amlodipine is the more potent calcium channel blocker. It is highly probable that a similar stereoselectivity exists for Teludipine's enantiomers, with one exhibiting significantly greater affinity for the L-type calcium channel.

One study has suggested that the enantiomers of teludipine may have differential effects on multidrug resistant cell lines, indicating that their biological activities may extend beyond calcium channel blockade and could also be stereoselective.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective. While specific pharmacokinetic data for Teludipine enantiomers are not available, the following table presents a hypothetical comparison based on data from Felodipine, a structurally similar drug.

Pharmacokinetic Parameter(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)
Absorption
BioavailabilityPotentially lower due to higher first-pass metabolismPotentially higher
TmaxSimilar to (S)-enantiomerSimilar to (R)-enantiomer
Distribution
Protein BindingHighHigh
Volume of DistributionSimilar to (S)-enantiomerSimilar to (R)-enantiomer
Metabolism
Primary Metabolizing EnzymeCYP3A4 (likely)CYP3A4 (likely)
ClearancePotentially higherPotentially lower
Excretion
Half-life (t₁/₂)Potentially shorterPotentially longer

Experimental Protocols

Detailed experimental protocols for the separation and analysis of Teludipine enantiomers are not published. However, established methods for other dihydropyridine calcium channel blockers can be adapted.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To resolve and quantify the (R)- and (S)-enantiomers of Teludipine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Commonly used columns for dihydropyridines include those based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica gel support.

Chromatographic Conditions (starting point for method development):

  • Column: A chiral column such as a Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Detection Wavelength: Based on the UV absorbance maximum of Teludipine.

  • Column Temperature: 20-40 °C.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

  • Dilute the stock solution with the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

The following diagram outlines the general workflow for chiral HPLC method development.

Chiral HPLC Method Development Start Start: Racemic Teludipine Sample Column_Selection Select Chiral Stationary Phase (e.g., polysaccharide-based) Start->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (Hexane/Isopropanol ratio) Column_Selection->Mobile_Phase_Opt Flow_Rate_Temp_Opt Optimize Flow Rate and Temperature Mobile_Phase_Opt->Flow_Rate_Temp_Opt Peak_Shape_Opt Optimize Peak Shape (e.g., add amine modifier) Flow_Rate_Temp_Opt->Peak_Shape_Opt Validation Method Validation (Linearity, Precision, Accuracy) Peak_Shape_Opt->Validation Analysis Analysis of Enantiomeric Purity Validation->Analysis

Caption: Workflow for chiral HPLC method development.

Conclusion

The study of this compound's enantiomers is essential for a complete understanding of its pharmacological profile and for optimizing its therapeutic use. While specific data for Teludipine are scarce, the principles of stereochemistry and the extensive research on analogous dihydropyridine calcium channel blockers provide a clear roadmap for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the distinct properties of (R)- and (L)-Teludipine, ultimately contributing to the development of safer and more effective cardiovascular therapies. Further research is strongly encouraged to elucidate the specific pharmacokinetic and pharmacodynamic properties of Teludipine's individual stereoisomers.

An In-Depth Technical Guide to the Discovery and Development of Felodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of essential hypertension and stable angina. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying Felodipine. It details the historical milestones, from its initial synthesis to its approval and clinical use. The document elucidates the drug's mechanism of action at the molecular level, supported by signaling pathway diagrams. Key preclinical and clinical findings are summarized in structured tables, offering a clear comparison of quantitative data. Furthermore, this guide outlines the detailed methodologies for pivotal experiments that were instrumental in characterizing the pharmacological profile of Felodipine, providing a valuable resource for researchers in the field of cardiovascular drug discovery and development.

Discovery and Development History

The journey of Felodipine began in the laboratories of Hässle, a Swedish pharmaceutical company that was a division of Astra AB.

  • 1979: Hässle scientists discovered the compound and filed the initial patent application, identifying its potential as an antihypertensive agent.[1]

  • 1982: Recognizing the potential of Felodipine and other compounds, Astra AB entered into a partnership with the American pharmaceutical giant Merck & Co. to develop and market these drugs in the United States.[1]

  • 1991: After a thorough three-and-a-half-year review process, the U.S. Food and Drug Administration (FDA) approved Felodipine for the treatment of hypertension.[1] It entered a competitive market of calcium channel blockers.[1]

  • 1994: The collaboration between Astra AB and Merck evolved into a joint venture named Astra Merck.[1]

  • 1998: Astra, which later became AstraZeneca, acquired Merck's share in the joint venture, taking full control of Felodipine.[1]

  • 2004: The first generic versions of Felodipine became available in the United States, increasing its accessibility.[1]

Mechanism of Action

Felodipine exerts its therapeutic effect by acting as a selective blocker of voltage-dependent L-type calcium channels.[2] Its high selectivity for vascular smooth muscle over cardiac muscle tissue is a key characteristic of its pharmacological profile.[2][3]

The primary mechanism involves the following steps:

  • Binding to L-type Calcium Channels: Felodipine binds to the L-type calcium channels located on the cell membranes of arterial smooth muscle cells.[3] It stabilizes the inactive state of these channels.[4]

  • Inhibition of Calcium Influx: This binding action blocks the influx of extracellular calcium ions into the smooth muscle cells during depolarization.[2]

  • Prevention of Muscle Contraction: The influx of calcium is a critical trigger for the contraction of smooth muscle. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK).[3] Activated MLCK phosphorylates myosin, leading to its interaction with actin and resulting in muscle contraction.[3] By blocking calcium entry, Felodipine disrupts this cascade.[3]

  • Vasodilation and Blood Pressure Reduction: The inhibition of smooth muscle contraction leads to the relaxation and dilation of arterioles (vasodilation).[3] This reduces peripheral vascular resistance, which is the primary cause of the drug's antihypertensive effect.[2]

Signaling Pathway of Felodipine's Action

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol ca_channel L-type Ca²⁺ Channel (Active State) ca_channel_inactive L-type Ca²⁺ Channel (Inactive State) ca_channel->ca_channel_inactive ca_ion Ca²⁺ Influx Blocked by Felodipine ca_channel->ca_ion Mediates felodipine Felodipine felodipine->ca_channel Binds & Blocks relaxation Vasodilation (↓ Blood Pressure) felodipine->relaxation Results in calmodulin Calmodulin ca_ion->calmodulin Binds to cam_complex Ca²⁺-Calmodulin Complex mlck Myosin Light Chain Kinase (MLCK) cam_complex->mlck Activates mlck_active Active MLCK contraction Vasoconstriction mlck_active->contraction Leads to

Caption: Signaling pathway of Felodipine in vascular smooth muscle cells.

Pharmacokinetic Profile

Felodipine is characterized by complete absorption after oral administration, but it undergoes significant first-pass metabolism, primarily by the CYP3A4 enzyme in the liver, which results in a lower systemic bioavailability.[2][5]

Table 1: Pharmacokinetic Parameters of Felodipine Extended-Release (ER)

Parameter Value Reference
Bioavailability ~15-20% [6][7]
Time to Peak Plasma Conc. (Tmax) 2.5 - 5 hours [3]
Plasma Protein Binding >99% [3]
Volume of Distribution (Vd) ~10 L/kg [7]
Metabolism Hepatic (primarily CYP3A4) [5]
Elimination Half-life (t½) ~11 - 16 hours (terminal) [3]

| Excretion | ~70% as metabolites in urine, ~10% in feces |[7] |

Preclinical and Clinical Efficacy

The antihypertensive effects of Felodipine have been extensively studied in both animal models and human clinical trials.

Preclinical Studies

In spontaneously hypertensive rats (SHR), a common animal model for hypertension, oral administration of Felodipine demonstrated a potent, dose-dependent, and long-lasting antihypertensive effect compared to nifedipine.[8] Studies in animal models also highlighted Felodipine's high vascular selectivity, showing that it reduces peripheral resistance and blood pressure with minimal direct effects on the myocardium.[7]

Clinical Trials

Numerous clinical trials have established the efficacy and safety of Felodipine in treating hypertension. The extended-release (ER) formulation allows for once-daily dosing.

Table 2: Dose-Response of Felodipine ER in Mild to Moderate Hypertension (8-week study)

Treatment Group N Mean Reduction in Diastolic BP (mmHg) Reference
Placebo - -5.3 [9]
Felodipine ER 2.5 mg - -7.8 [9]
Felodipine ER 5 mg - -9.5 [9]
Felodipine ER 10 mg - -11.3 [9]

BP measured at trough (24 hours post-dose).

The Felodipine Event Reduction (FEVER) study, a large-scale, long-term trial in Chinese hypertensive patients, demonstrated that adding low-dose Felodipine to a diuretic regimen resulted in a significant reduction in stroke and total cardiovascular events.[10]

Table 3: Key Outcomes of the FEVER Study

Parameter Hydrochlorothiazide + Placebo Hydrochlorothiazide + Felodipine Reference
Baseline SBP/DBP (mmHg) 154.4 / 91.3 154.2 / 91.0 [10]
End of Study SBP/DBP (mmHg) 142.5 / 85.0 137.3 / 82.5 [10]

| Primary Endpoint (Stroke) Reduction | - | 27% (p=0.001) |[10] |

Safety and Tolerability

The most common adverse events associated with Felodipine are related to its vasodilatory properties.

Table 4: Incidence of Common Adverse Events for Felodipine ER (2.5-10 mg daily)

Adverse Event Placebo (%) (N=334) Felodipine ER (%) (N=861) Reference
Peripheral Edema 2.1 8.8 [4]
Headache 7.2 11.4 [4]
Flushing 0.9 4.0 [4]
Dizziness 2.7 3.7 [4]
Upper Respiratory Infection 4.5 5.2 [4]
Asthenia (Weakness) 2.1 2.8 [4]
Cough 1.8 2.2 [4]

Data from controlled clinical trials.

Peripheral edema is generally mild, dose- and age-dependent, and typically occurs within the first few weeks of treatment.[11]

Experimental Protocols

The characterization of Felodipine involved a range of standard and specialized experimental protocols.

In Vitro Vascular Reactivity Assay

This assay is used to determine the effect of a compound on vascular smooth muscle contraction.

  • Objective: To measure the vasodilatory effect of Felodipine on isolated arterial tissue.

  • Methodology:

    • Tissue Preparation: Rings of a blood vessel (e.g., rat thoracic aorta or tail artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[12]

    • Contraction Induction: The arterial rings are pre-contracted with an agent like norepinephrine or a high concentration of potassium chloride (KCl) to induce a stable contraction.[12]

    • Drug Application: Felodipine is added to the bath in a cumulative concentration-response manner.

    • Measurement: The isometric tension of the rings is continuously recorded using a force transducer. A decrease in tension indicates vasodilation.

    • Data Analysis: The relaxation is expressed as a percentage of the pre-induced contraction, and concentration-response curves are plotted to determine parameters like EC₅₀ (half-maximal effective concentration).

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

  • Objective: To quantify the inhibitory effect of Felodipine on L-type calcium channel currents.

  • Methodology:

    • Cell Preparation: Single ventricular myocytes are isolated from an animal heart (e.g., guinea pig) or a stable cell line expressing the target channel is used.[13]

    • Whole-Cell Configuration: A glass micropipette with a very fine tip is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[13]

    • Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -80 mV or -40 mV).[13] Depolarizing voltage steps are applied to activate the L-type calcium channels.

    • Current Measurement: The resulting inward flow of ions (the calcium current, ICa) is measured.

    • Drug Perfusion: A solution containing Felodipine is perfused over the cell, and the ICa is measured again.

    • Data Analysis: The reduction in current amplitude in the presence of the drug is used to determine the inhibitory potency (e.g., IC₅₀, half-maximal inhibitory concentration).[13]

In Vivo Hypertensive Animal Model

This protocol evaluates the antihypertensive efficacy of a compound in a living animal.

  • Objective: To assess the effect of Felodipine on blood pressure in a relevant animal model of hypertension.

  • Methodology:

    • Animal Model: Spontaneously Hypertensive Rats (SHR) or stroke-prone SHR (SHRSP) are commonly used as they genetically develop hypertension.[5] Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.[5]

    • Drug Administration: Felodipine is administered orally, often mixed with the chow, for a specified period (e.g., 2-8 weeks).[5][12]

    • Blood Pressure Measurement: Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or via a permanently implanted arterial catheter for continuous monitoring.[12]

    • Data Collection: Systolic and diastolic blood pressure, as well as heart rate, are recorded.

    • Analysis: The blood pressure values of the treated SHR group are compared to those of an untreated SHR group and the normotensive WKY group to determine the antihypertensive effect.[5]

Developmental and Clinical Workflow

The development of a drug like Felodipine follows a structured, multi-stage process from laboratory discovery to clinical application.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Discovery & Synthesis (Hässle, 1979) in_vitro In Vitro Screening (Vascular Reactivity, Patch-Clamp) discovery->in_vitro Efficacy Screening animal_models In Vivo Animal Models (Spontaneously Hypertensive Rats) in_vitro->animal_models In Vivo Proof of Concept tox Toxicology & Safety Pharmacology animal_models->tox Safety Assessment formulation Formulation Development (Extended-Release) tox->formulation phase1 Phase I Trials (Safety & Pharmacokinetics in Healthy Volunteers) formulation->phase1 IND Filing phase2 Phase II Trials (Dose-Ranging & Efficacy in Hypertensive Patients) phase1->phase2 Establish Safety phase3 Phase III Trials (Large-Scale Efficacy & Safety e.g., FEVER Study) phase2->phase3 Determine Optimal Dose approval Regulatory Submission & Approval (FDA, 1991) phase3->approval Confirm Efficacy & Safety phase4 Phase IV / Post-Marketing (Long-term Safety Monitoring) approval->phase4 Market Launch

Caption: General workflow for the development of Felodipine.

Conclusion

Felodipine stands as a significant achievement in cardiovascular pharmacology. Its development, rooted in a clear understanding of calcium channel physiology, has provided a valuable tool for the management of hypertension. The high vascular selectivity of Felodipine minimizes cardiac side effects and, combined with an advanced extended-release formulation, offers an effective and well-tolerated once-daily therapeutic option. The comprehensive data gathered from decades of preclinical and clinical research, as outlined in this guide, underscore its established role in clinical practice and provide a foundational case study for future drug development endeavors in this class.

References

An In-depth Technical Guide to 5-HT₄ Receptor Agonists in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems that mediate a wide variety of physiological and neurological processes. Among these, the 5-HT₄ receptor has emerged as a significant therapeutic target, particularly for gastrointestinal (GI) motility disorders.[1][2][3] 5-HT₄ receptor agonists are compounds that activate these receptors, mimicking the action of serotonin, and have been a focal point of drug development for conditions such as chronic constipation and irritable bowel syndrome (IBS).[4][5]

This technical guide provides a comprehensive overview of the research applications of 5-HT₄ receptor agonists, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential. While the initial query for "Teludipine Hydrochloride GR53992B" did not yield specific results for a compound with that designation, this document will serve as a detailed resource on the broader class of 5-HT₄ receptor agonists.

Mechanism of Action

5-HT₄ receptor agonists primarily exert their effects by stimulating 5-HT₄ receptors located on neurons in the gastrointestinal tract.[4][6] This activation initiates a downstream signaling cascade, leading to enhanced acetylcholine release and subsequent smooth muscle contraction, thereby promoting GI motility.[7]

The binding of a 5-HT₄ receptor agonist to its receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to produce a physiological response, such as increased neuronal excitability and neurotransmitter release.

Signaling Pathway of 5-HT₄ Receptor Activation

5HT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT4_Agonist 5-HT₄ Agonist 5HT4R 5-HT₄ Receptor 5HT4_Agonist->5HT4R Binds to G_Protein Gs Protein (α, β, γ) 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Enhanced Neuronal Excitability & Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: 5-HT₄ receptor activation signaling cascade.

Quantitative Data Summary

The following tables provide illustrative examples of the types of quantitative data generated in the preclinical and clinical evaluation of 5-HT₄ receptor agonists.

Table 1: Receptor Binding Affinity and Functional Activity

Compound5-HT₄ Receptor Ki (nM)EC₅₀ in vitro (nM)Intrinsic Activity
Prucalopride 0.85.2Full Agonist
Tegaserod 2.518Partial Agonist
Cisapride 4.110Full Agonist
Velusetrag 0.21.1Full Agonist

Note: Data are representative and compiled from various sources for illustrative purposes.

Table 2: Pharmacokinetic Properties

CompoundBioavailability (%)Tₘₐₓ (h)Half-life (h)Primary Route of Elimination
Prucalopride >902-3~24Renal
Tegaserod ~101~11Hepatic/Renal
Cisapride 35-401-1.5~10Hepatic
Velusetrag Not available1.5-2~20Not available

Note: Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the study of 5-HT₄ receptor agonists.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the 5-HT₄ receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT₄ receptor are prepared from a stable cell line (e.g., HEK293).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-GR113808) and varying concentrations of the test compound.

  • Incubation and Washing: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration, and unbound radioligand is washed away.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Binding Assay

In_Vitro_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with 5-HT₄ Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Analysis Calculate IC₅₀ and Ki Values Quantification->Analysis End End Analysis->End Prokinetic_Effect_Logic Compound 5-HT₄ Agonist Administration Activation 5-HT₄ Receptor Activation in Gut Compound->Activation Release Increased Acetylcholine Release Activation->Release Contraction Enhanced Smooth Muscle Contraction Release->Contraction Transit Accelerated Gastrointestinal Transit Contraction->Transit

References

Methodological & Application

Application Notes and Protocols for Felodipine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The compound "Teludipine Hydrochloride" is likely a typographical error for Felodipine Hydrochloride , a well-documented dihydropyridine calcium channel blocker. All protocols and data herein refer to Felodipine.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Felodipine is a potent, long-acting calcium channel blocker selective for the L-type calcium channels prevalent in vascular smooth muscle.[1][2] Its primary mechanism involves inhibiting the influx of extracellular calcium ions into cells, leading to the relaxation of smooth muscle and vasodilation.[1][3][4] In a research context, Felodipine is a valuable tool for investigating cellular processes regulated by calcium signaling, including cell proliferation, apoptosis, and vascular inflammatory responses.[5] These application notes provide detailed protocols for studying the effects of Felodipine Hydrochloride in a cell culture setting.

Mechanism of Action

Felodipine binds to voltage-gated L-type calcium channels, stabilizing them in their inactive conformation. This action blocks the influx of calcium (Ca²⁺) into the cell. The reduction in intracellular Ca²⁺ concentration prevents the binding of Ca²⁺ to calmodulin. Consequently, the activation of myosin light chain kinase (MLCK) is inhibited, which prevents the phosphorylation of myosin light chains. This final step leads to the relaxation of vascular smooth muscle cells.[1][4]

Felodipine Felodipine Hydrochloride Ca_Channel L-Type Calcium Channel Felodipine->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Channel->Ca_Influx Intra_Ca Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Calmodulin Calmodulin Intra_Ca->Calmodulin Activates Intra_Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (Inactive) Ca_Calmodulin->MLCK_inactive Activates Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (Active) Myosin Myosin Light Chain Phosphorylation MLCK_active->Myosin Catalyzes MLCK_active->Myosin Contraction Smooth Muscle Contraction Myosin->Contraction Relaxation Vasorelaxation Contraction->Relaxation Leads to

Caption: Signaling pathway of Felodipine Hydrochloride.

Data Presentation: In Vitro Efficacy of Felodipine

The following table summarizes key quantitative data for Felodipine from various in vitro assays. These values can serve as a reference for designing dose-response experiments.

Parameter Assay Description Cell/Tissue Type Value Reference
IC₅₀ L-type Ca²⁺ Channel Blockade-0.15 nM[5]
IC₅₀ Ca²⁺-dependent ContractionGuinea Pig Ileum Smooth Muscle1.45 nM[5]
IC₅₀ Caᵥ3.2 T-type Ca²⁺ Channel Blockade-6.8 µM[5]
EC₅₀ PXR Activation (Luciferase Reporter)Human HepG2 Cells23.4 µM[5]
Effective Conc. Inhibition of p42/44 MAPK TranslocationHuman Smooth Muscle Cells10 µM[5]

Experimental Protocols

Cell Viability Assessment (Resazurin Assay)

This protocol determines the effect of Felodipine on cell metabolic activity, an indicator of cell viability.

Materials:

  • Cells of interest (e.g., A549, HUVEC, vascular smooth muscle cells)

  • Complete cell culture medium

  • Felodipine Hydrochloride (stock solution prepared in DMSO, then diluted in medium)

  • 96-well clear-bottom, opaque-walled plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Felodipine in complete medium. A suggested starting range based on published data is 1 nM to 50 µM.

  • Remove the seeding medium from the wells and add 100 µL of the Felodipine dilutions. Include wells with medium only (background control) and medium with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay: Add 20 µL of Resazurin solution to each well.[6]

  • Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink/purple color.[6]

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the vehicle control (set to 100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ value.

A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Treat with Felodipine (Serial Dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add Resazurin Solution D->E F 6. Incubate 1-4h E->F G 7. Measure Fluorescence (560ex / 590em) F->G H 8. Analyze Data (Calculate IC₅₀) G->H

Caption: Workflow for the Resazurin Cell Viability Assay.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8]

Materials:

  • Cells treated with Felodipine (and appropriate controls)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[7]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Felodipine for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[8] Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[7]

  • Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect changes in the expression or phosphorylation state of specific proteins in response to Felodipine treatment.[10] For example, one could investigate proteins involved in calcium signaling (e.g., CaMKII) or apoptosis (e.g., Caspase-3, Bcl-2).

Materials:

  • Cells treated with Felodipine

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera or film)

Procedure:

  • Sample Preparation: After treatment with Felodipine, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10][13]

  • Washing: Repeat the washing step (Step 8).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[13]

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Electrotransfer (Gel to Membrane) B->C D 4. Blocking (1h, RT) C->D E 5. Primary Antibody (Overnight, 4°C) D->E F 6. Washing (3x TBST) E->F G 7. Secondary Antibody (1h, RT) F->G H 8. Washing (3x TBST) G->H I 9. ECL Substrate Incubation H->I J 10. Signal Detection & Analysis I->J

Caption: General workflow for Western Blotting analysis.

References

Application Notes and Protocols for Teludipine Hydrochloride in Multidrug Resistance Reversal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular chemotherapeutic drug concentrations. Teludipine hydrochloride, a dihydropyridine calcium channel blocker, has been investigated for its potential to reverse P-gp-mediated MDR. These application notes provide detailed protocols for assessing the MDR reversal activity of this compound in vitro.

Mechanism of Action in MDR Reversal

This compound is believed to reverse multidrug resistance primarily through its interaction with ABC transporters.[1][2] It can act as a competitive inhibitor of these pumps, binding to the transporter and thereby preventing the efflux of chemotherapeutic agents.[3] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cancer cells. Additionally, some dihydropyridines have been shown to modulate the ATPase activity of these transporters, which is essential for the energy-dependent drug efflux process.[3]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Utilize a pair of cancer cell lines: a drug-sensitive parental line (e.g., MCF-7, A2780) and its drug-resistant counterpart overexpressing a specific ABC transporter (e.g., MCF-7/ADR, A2780cis).

  • Culture Conditions: Grow cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Maintaining Resistance: For the resistant cell line, include a low concentration of the selecting chemotherapeutic agent (e.g., doxorubicin for MCF-7/ADR) in the culture medium to maintain the MDR phenotype. Remove the selecting agent from the medium at least one week before conducting experiments to avoid interference.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of this compound to sensitize MDR cells to chemotherapeutic agents.

Materials:

  • 96-well plates

  • Drug-sensitive and drug-resistant cells

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound.

  • Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and the IC50 (the concentration of drug required to inhibit cell growth by 50%). The fold reversal (FR) is calculated as: FR = IC50 of chemo agent alone / IC50 of chemo agent + Teludipine HCl.

Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay measures the effect of this compound on the intracellular accumulation and retention of a fluorescent substrate of P-gp, such as Rhodamine 123.

Materials:

  • 24-well plates

  • Drug-sensitive and drug-resistant cells

  • This compound

  • Rhodamine 123

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

Protocol for Accumulation:

  • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with a non-toxic concentration of this compound for 1 hour at 37°C.

  • Add Rhodamine 123 (final concentration 5 µM) and incubate for another 60-90 minutes.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer (excitation/emission ~485/528 nm).

Protocol for Efflux:

  • After the accumulation phase with Rhodamine 123 (step 3 above), wash the cells with PBS.

  • Add fresh medium with or without this compound and incubate for various time points (e.g., 0, 30, 60, 120 minutes) to allow for drug efflux.

  • At each time point, wash the cells with ice-cold PBS, lyse them, and measure the intracellular fluorescence.

P-gp ATPase Activity Assay

This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.

Materials:

  • P-gp-rich membrane vesicles

  • This compound

  • Verapamil (as a positive control)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

  • Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent.[4]

Protocol:

  • Pre-incubate P-gp membrane vesicles with various concentrations of this compound for 5 minutes at 37°C.

  • Initiate the ATPase reaction by adding ATP (final concentration 3-5 mM).

  • Incubate the reaction mixture for a set time (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).

  • Add the colorimetric reagent (e.g., PiColorLock™ mix) to detect the amount of inorganic phosphate released.[4]

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.[4]

Data Presentation

Table 1: Cytotoxicity of Doxorubicin in the Presence of this compound

Cell LineTreatmentIC50 of Doxorubicin (nM)Fold Reversal (FR)
MCF-7 Doxorubicin alone50 ± 4.5-
Doxorubicin + 1 µM Teludipine HCl45 ± 3.81.1
MCF-7/ADR Doxorubicin alone1200 ± 98-
Doxorubicin + 1 µM Teludipine HCl150 ± 12.18.0

Table 2: Effect of this compound on Intracellular Rhodamine 123 Accumulation

Cell LineTreatmentIntracellular Fluorescence (Arbitrary Units)% Increase in Accumulation
MCF-7 Rhodamine 123 alone8500 ± 650-
Rhodamine 123 + 1 µM Teludipine HCl8900 ± 7104.7%
MCF-7/ADR Rhodamine 123 alone1200 ± 110-
Rhodamine 123 + 1 µM Teludipine HCl7500 ± 590525%

Table 3: Modulation of P-gp ATPase Activity by this compound

CompoundConcentration (µM)Basal ATPase Activity (nmol Pi/min/mg)Stimulated ATPase Activity (nmol Pi/min/mg)
Control -30 ± 2.5-
Verapamil 50-120 ± 9.8
Teludipine HCl 1-85 ± 7.2
5-150 ± 11.5
10-130 ± 10.1

Visualizations

MDR_Reversal_Pathway cluster_cell MDR Cancer Cell cluster_membrane Pgp P-glycoprotein (P-gp) (ABC Transporter) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (e.g., Doxorubicin) Chemo_in->Pgp Chemo_target Intracellular Target (e.g., DNA) Chemo_in->Chemo_target Apoptosis Apoptosis Chemo_target->Apoptosis ATP ATP ATP->Pgp Chemo_out->Chemo_in Influx Teludipine Teludipine HCl Teludipine->Pgp Inhibition Experimental_Workflow cluster_assays MDR Reversal Assays start Start: Select MDR and Parental Cell Lines culture Cell Culture & Maintenance start->culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 & Fold Reversal culture->cytotoxicity accumulation Drug Accumulation/Efflux Assay (Rhodamine 123) culture->accumulation atpase P-gp ATPase Activity Assay culture->atpase data Data Analysis - Calculate IC50, FR - Quantify Fluorescence - Measure Pi release cytotoxicity->data accumulation->data atpase->data conclusion Conclusion: Evaluate Teludipine HCl as an MDR Reversal Agent data->conclusion

References

Application Notes and Protocols for Dihydropyridine Calcium Channel Blockers in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial literature searches did not yield specific studies on Teludipine Hydrochloride in the context of cancer cell line research. However, extensive research is available for other dihydropyridine calcium channel blockers, such as Amlodipine, detailing their effects on various cancer cell lines. This document provides a detailed overview and protocols based on the available literature for Amlodipine as a representative compound of this class.

Introduction

Dihydropyridine calcium channel blockers (CCBs) are a class of drugs primarily used to treat cardiovascular conditions like hypertension. Recent studies have unveiled their potential as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. The proposed mechanisms of action involve the modulation of intracellular calcium levels and interference with key signaling pathways crucial for tumor growth and survival. This document outlines the application of Amlodipine in cancer cell line studies, providing quantitative data and detailed experimental protocols.

Data Presentation: Effects of Amlodipine on Cancer Cell Lines

The following tables summarize the quantitative data from various studies on the effects of Amlodipine on different cancer cell lines.

Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
A549Non-Small Cell Lung Cancer9.641[1]48MTT
A549Non-Small Cell Lung Cancer23[2]Not SpecifiedMTT
H1299Non-Small Cell Lung Cancer25.66[2]Not SpecifiedMTT
HCT116Colorectal Cancer27.17[3]48Not Specified
SW480Colorectal Cancer37.69[3]48Not Specified

Table 2: Effects of Amlodipine on Cell Cycle Distribution

Cell LineCancer TypeAmlodipine Concentration (µM)Exposure Time (h)Effect
A431Human Epidermoid Carcinoma20-30[4]24G1 phase accumulation[4]
A549Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedG0/G1 phase arrest[1]
HCT116Colorectal Cancer50[3]48G1 phase accumulation[3]
SW480Colorectal Cancer50[3]48G1 phase accumulation[3]

Table 3: Pro-Apoptotic Effects of Amlodipine

Cell LineCancer TypeAmlodipine Concentration (µM)Observation
MDA-MB-231Breast Cancer2.5-10Increased caspase-3/7 activity[5]
MDA-MB-231Breast CancerNot SpecifiedDownregulation of Bcl-2 protein expression[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549)

  • RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Amlodipine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Amlodipine (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound.

Materials:

  • Cancer cell lines (e.g., A431)

  • Amlodipine

  • Phosphate-buffered saline (PBS)

  • 75% pre-chilled ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Amlodipine (e.g., 20-30 µM) for 24 hours.[4]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending them in 75% pre-chilled ethanol and store at 4°C overnight.[1]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Amlodipine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of Amlodipine for the specified time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer

  • BCA Protein Assay Kit

  • SDS-polyacrylamide gel

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Cyclin D1, p-Rb, p27, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

G Amlodipine Amlodipine EGFR EGFR Amlodipine->EGFR Inhibits PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression (G1/S Transition) mTOR->CellCycle MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Amlodipine signaling pathway in NSCLC A549 cells.[1]

G cluster_0 Cell Culture and Treatment cluster_1 Cell Viability (MTT Assay) cluster_2 Cell Cycle Analysis cluster_3 Apoptosis Assay A Seed Cancer Cells B Treat with Amlodipine A->B C Add MTT Reagent B->C G Harvest and Fix Cells B->G J Harvest Cells B->J D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F H Stain with PI G->H I Flow Cytometry H->I K Stain with Annexin V/PI J->K L Flow Cytometry K->L

Caption: Experimental workflow for studying Amlodipine in cancer cells.

G Amlodipine Amlodipine CDK4_CyclinD1 CDK4/Cyclin D1 Amlodipine->CDK4_CyclinD1 Inhibits Kinase Activity p21 p21 (Waf1/Cip1) Amlodipine->p21 Induces Expression pRB_p Phosphorylated pRB CDK4_CyclinD1->pRB_p Phosphorylates p21->CDK4_CyclinD1 Inhibits pRB pRB G1_S G1 to S Phase Transition pRB_p->G1_S Promotes pRB->G1_S Inhibits

Caption: Amlodipine's mechanism of G1 cell cycle arrest.[4]

References

Application Notes and Protocols for Calcium Channel Activity Assay Using Teludipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teludipine Hydrochloride is a lipophilic dihydropyridine derivative known to function as a calcium channel blocker. Like other members of the dihydropyridine class, its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (L-VGCCs), which play a crucial role in cardiovascular and neuronal signaling.[1][2] This document provides detailed application notes and experimental protocols for the characterization of this compound's activity on L-type calcium channels using three common and robust assay methodologies: fluorescence-based intracellular calcium influx assays, patch-clamp electrophysiology, and radioligand binding assays.

Teludipine has been investigated for its ability to reverse multidrug resistance in cancer cell lines. Notably, its R-enantiomer (GR66234A) has been reported to exhibit low calcium channel antagonistic activity, suggesting a potential separation of multidrug resistance reversal from calcium channel blockade.[3] The following protocols are designed to enable researchers to quantify the calcium channel blocking activity of this compound and its enantiomers.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound on L-type Calcium Channels

Assay TypeKey ParameterHypothetical Value (Teludipine HCl)
Fluorescence Calcium InfluxIC5050 nM
Patch-Clamp Electrophysiology% Inhibition of ICa at 1 µM95%
Radioligand Binding AssayKi25 nM

Table 2: Comparison of Different Calcium Channel Blockers (Hypothetical Data)

CompoundAssay TypeIC50 / Ki
This compoundFluorescence Calcium Influx50 nM
NifedipineFluorescence Calcium Influx10 nM
VerapamilFluorescence Calcium Influx100 nM
This compoundRadioligand Binding25 nM
NifedipineRadioligand Binding5 nM
VerapamilRadioligand Binding75 nM

Mandatory Visualizations

Signaling Pathway of L-type Calcium Channel Blockade by this compound

L_type_calcium_channel_pathway cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Depolarization Membrane Depolarization Depolarization->Ca_channel Activates Teludipine Teludipine Hydrochloride Teludipine->Ca_channel Blocks Cellular_response Cellular Response Ca_influx->Cellular_response Triggers

Caption: L-type calcium channel signaling and blockade.

Experimental Workflow for Fluorescence-Based Calcium Influx Assay

calcium_influx_workflow start Start: Cell Culture dye_loading Load cells with Fluo-4 AM start->dye_loading wash Wash to remove excess dye dye_loading->wash incubation Incubate with Teludipine HCl wash->incubation stimulation Stimulate with depolarizing agent (e.g., KCl) incubation->stimulation measurement Measure fluorescence intensity stimulation->measurement analysis Data analysis (IC50 determination) measurement->analysis

Caption: Workflow for a fluorescence-based calcium influx assay.

Experimental Protocols

Fluorescence-Based Intracellular Calcium Influx Assay

This protocol utilizes the calcium-sensitive fluorescent dye Fluo-4 AM to measure changes in intracellular calcium concentration following depolarization of the cell membrane.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary cardiomyocytes)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium Chloride (KCl) solution (e.g., 1 M) for depolarization

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm

Protocol:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.[5]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.[6]

    • Incubate the plate for 45-60 minutes at 37°C.[7]

  • Washing:

    • Gently remove the dye loading solution.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS. It is recommended to test a wide range of concentrations (e.g., 10 pM to 10 µM) to determine the IC50.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-compound control wells.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Measurement of Calcium Influx:

    • Place the microplate in a fluorescence plate reader.

    • Set the reader to record fluorescence intensity (Ex/Em = 490/525 nm) over time.[6]

    • Establish a baseline fluorescence reading for each well for approximately 20-30 seconds.

    • Add a depolarizing stimulus, such as 20 µL of a concentrated KCl solution (to a final concentration of 50-100 mM), to all wells simultaneously using an automated dispenser if available.

    • Continue to record the fluorescence for at least 2-3 minutes to capture the peak calcium influx and subsequent decline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Patch-Clamp Electrophysiology (Whole-Cell Voltage-Clamp)

This technique directly measures the ionic current flowing through L-type calcium channels in response to controlled changes in membrane voltage.

Materials:

  • Isolated cells expressing L-type calcium channels

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution: e.g., 140 mM TEA-Cl, 10 mM CaCl₂, 10 mM HEPES, pH 7.4 with TEA-OH.

  • Intracellular (pipette) solution: e.g., 120 mM CsCl, 10 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES, pH 7.2 with CsOH.

  • This compound stock solution.

Protocol:

  • Cell Preparation:

    • Isolate single cells and plate them on glass coverslips in a recording chamber.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Fire-polish the pipette tip.

    • Fill the pipette with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[9]

    • Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.[9]

  • Recording Calcium Currents:

    • Clamp the cell membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV or +10 mV for 200 ms) to elicit inward calcium currents (ICa).[10]

    • Record the baseline ICa in the absence of the drug.

  • Drug Application:

    • Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and exert its effect.

  • Post-Drug Recording:

    • Apply the same voltage-step protocol and record the ICa in the presence of this compound.

    • Repeat with a range of drug concentrations to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current before and after drug application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percent inhibition against the drug concentration and fit the data to determine the IC50.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled dihydropyridine, such as --INVALID-LINK---PN200-110, from its binding site on the L-type calcium channel.[11]

Materials:

  • Membrane preparations from a tissue or cell line rich in L-type calcium channels (e.g., rat cardiac ventricular muscle or a stable cell line).

  • --INVALID-LINK---PN200-110 (radioligand)

  • This compound

  • Nifedipine (for non-specific binding determination)

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + --INVALID-LINK---PN200-110 + binding buffer.

      • Non-specific Binding: Membrane preparation + --INVALID-LINK---PN200-110 + a high concentration of unlabeled nifedipine (e.g., 1 µM) + binding buffer.

      • Displacement: Membrane preparation + --INVALID-LINK---PN200-110 + varying concentrations of this compound + binding buffer. A typical concentration of --INVALID-LINK---PN200-110 is 0.1-0.5 nM.

  • Incubation:

    • Incubate the reactions for 60-90 minutes at 25°C in the dark (dihydropyridines are light-sensitive).[12]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.[13]

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow the filters to soak.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the displacement experiment, calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a competition binding equation to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

References

Teludipine Hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teludipine Hydrochloride is a lipophilic calcium channel blocker belonging to the dihydropyridine class of compounds.[1] It is utilized in research to study its effects on multidrug resistance in cancer cell lines and for its potential antihypertensive properties. As a dihydropyridine derivative, its mechanism of action is anticipated to involve the blockade of L-type calcium channels, thereby inhibiting the influx of calcium ions into vascular smooth muscle cells and leading to vasodilation. Precise and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo studies.

Data Presentation: Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₈H₃₉ClN₂O₆[1]
Molecular Weight 535.07 g/mol [1]
CAS Number 108700-03-4[1]
Solubility in DMSO Soluble[1]
Recommended Solvent DMSO[1]
Storage Temperature -20°C (short-term) or -80°C (long-term)[1]

Experimental Protocols

This protocol details the steps for preparing a concentrated stock solution of this compound using Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile serological pipettes or calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. A detailed guide for preparing common stock solution concentrations is provided in the table below.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. To enhance solubility, the tube may be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature.

Stock Solution Preparation Table (in DMSO): [1]

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.8689 mL9.3446 mL18.6891 mL
5 mM 373.8 µL1.8689 mL3.7378 mL
10 mM 186.9 µL934.5 µL1.8689 mL

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

Short-Term Storage:

  • For use within one month, store the DMSO stock solution aliquots at -20°C.[1]

Long-Term Storage:

  • For storage longer than one month, it is recommended to store the DMSO stock solution aliquots at -80°C. Under these conditions, the solution can be used for up to six months.[1]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots.[1]

  • Protection from Light: Dihydropyridine derivatives can be light-sensitive. Store aliquots in amber vials or wrap them in aluminum foil to protect them from light.

  • Solubility in Aqueous Solutions: this compound is poorly soluble in aqueous solutions. When preparing working solutions for cell-based assays, it is important to dilute the DMSO stock solution in the aqueous medium just before use and to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

Visualizations

The following diagram illustrates the workflow for the preparation and storage of this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_storage Storage A Equilibrate Teludipine Hydrochloride to Room Temp B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Sterile Filter (Optional) D->E F Aliquot into Single-Use Vials E->F G Store at -20°C (<= 1 month) F->G Short-term H Store at -80°C (<= 6 months) F->H Long-term

Workflow for this compound Stock Solution

This diagram depicts the proposed mechanism of action of this compound as a dihydropyridine calcium channel blocker.

G cluster_cell Vascular Smooth Muscle Cell Teludipine This compound L_type L-type Calcium Channel Teludipine->L_type Blocks Ca_influx Ca²⁺ Influx L_type->Ca_influx Mediates Contraction Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Proposed Mechanism of this compound

References

Application Notes and Protocols for Dihydropyridine Calcium Channel Blockers in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Felodipine and Amlodipine as representative compounds.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Teludipine Hydrochloride" did not yield specific results in scientific literature searches. It is presumed to be a potential misspelling. This document focuses on well-researched dihydropyridine calcium channel blockers, primarily Felodipine and Amlodipine, which share the same mechanism of action and are extensively used in in vivo animal models.

Introduction

Dihydropyridine calcium channel blockers are a class of drugs primarily used to treat hypertension. They act by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] This document provides detailed application notes and protocols for the use of two representative dihydropyridines, Felodipine and Amlodipine, in preclinical in vivo animal model studies.

Mechanism of Action

Dihydropyridine calcium channel blockers, such as Felodipine and Amlodipine, exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels in vascular smooth muscle.[2] This inhibition of calcium influx prevents the activation of myosin light chain kinase, a key enzyme in muscle contraction. The result is relaxation of the vascular smooth muscle, leading to vasodilation, reduced peripheral resistance, and consequently, a lowering of arterial blood pressure.[1]

Signaling Pathway Diagram

Dihydropyridine Mechanism of Action extracellular Extracellular Space intracellular Intracellular Space (Vascular Smooth Muscle Cell) ca_channel L-type Calcium Channel calmodulin Calmodulin ca_channel->calmodulin increased intracellular Ca²⁺ activates dhp Dihydropyridine (e.g., Felodipine, Amlodipine) dhp->ca_channel blocks relaxation Vasodilation dhp->relaxation leads to ca_ion Ca²⁺ ca_ion->ca_channel influx ca_calmodulin Ca²⁺-Calmodulin Complex mlck_inactive Inactive MLCK ca_calmodulin->mlck_inactive activates mlck_active Active MLCK myosin Myosin Light Chain mlck_active->myosin phosphorylates p_myosin Phosphorylated Myosin Light Chain contraction Vasoconstriction p_myosin->contraction leads to

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Data Presentation: In Vivo Efficacy

The following tables summarize the antihypertensive effects of Felodipine and Amlodipine in various animal models.

Table 1: Antihypertensive Effect of Felodipine in Rat Models
Animal ModelDrug AdministrationDoseKey FindingsReference(s)
Spontaneously Hypertensive Rats (SHR)Single oral dose0.1-1.0 mg/kgDose-dependent decrease in blood pressure.[3]
Spontaneously Hypertensive Rats (SHR)Repeated oral administrationNot specifiedGradual increase in maximum blood pressure decrease and duration of effect, reaching steady state at 3 weeks. Longer acting than nifedipine.[3]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Oral, 8 weeksNot specifiedSignificant decrease in blood pressure (Control: 240 ± 7 mmHg; Felodipine-treated: 164 ± 8 mmHg).[4]
DOCA-salt Hypertensive RatsSingle oral dose0.1-0.5 mg/kgSuperior to nifedipine in maximum blood pressure decrease and duration of effect.[3]
Renal Hypertensive (2K1C) RatsSingle oral dose0.1-0.5 mg/kgSuperior to nifedipine in maximum blood pressure decrease and duration of effect.[3]
Table 2: Antihypertensive Effect of Amlodipine in Hypertensive Cats
Initial Systolic Blood Pressure (SBP)Initial Amlodipine DoseKey FindingsReference(s)
Median 182 mmHg0.625 mg/cat dailyEffective in achieving normotension.[5]
Median 207 mmHg1.25 mg/cat dailyHigher initial SBP required a higher dose to achieve normotension.[5]
≥200 mmHg1.25 mg/cat dailyProposed starting dose for cats with severe hypertension.[6]
General Hypertension0.125-0.25 mg/kg once dailyStandard starting dose, can be increased up to 0.5 mg/kg.[7]

Experimental Protocols

Induction of Hypertension in Rats (DOCA-Salt Model)

This protocol describes a common method for inducing hypertension in rats, making them suitable for testing antihypertensive agents.

Materials:

  • Male Wistar rats (125-175g)

  • Deoxycorticosterone acetate (DOCA)

  • Olive oil or dimethylformamide (vehicle)

  • Sodium chloride (NaCl)

  • Anesthetic agents (e.g., Ketamine and Xylazine)

  • Surgical instruments for uninephrectomy

Procedure:

  • Acclimatization: House the rats in standard laboratory conditions for at least one week before the procedure.

  • Uninephrectomy (Optional but common): Anesthetize the rats (e.g., Ketamine 70 mg/kg, i.p. and Xylazine 5 mg/kg, i.p.).[8]

  • Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney. Suture the incision.

  • DOCA Administration: Prepare a suspension of DOCA in the chosen vehicle. Administer DOCA subcutaneously (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day or 40 mg/kg twice weekly in olive oil).[8][9]

  • Salt Loading: Replace the drinking water with a 1% NaCl solution.[8]

  • Monitoring: Monitor the rats for the development of hypertension. Blood pressure typically starts to rise after one week and stabilizes at a hypertensive level within 4-6 weeks.[8]

Blood Pressure Measurement in Conscious Rats

Accurate blood pressure measurement is crucial for evaluating the efficacy of antihypertensive drugs.

Method 1: Tail-Cuff Plethysmography (Non-invasive)

  • Acclimatization and Training: Accustom the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.[10]

  • Warming: Warm the rat's tail to increase blood flow, which is necessary for detecting the pulse. This can be done using a warming chamber or a heating lamp.[10]

  • Procedure: Place the rat in the restrainer and fit the tail cuff and pulse sensor on the tail. Inflate the cuff to a pressure that occludes the caudal artery and then gradually deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[11]

  • Data Acquisition: Use a commercially available tail-cuff system connected to a data acquisition system for recording and analysis.

Method 2: Radiotelemetry (Invasive - Gold Standard)

  • Transmitter Implantation: Anesthetize the rat and surgically implant a telemetric pressure-sensing catheter into the abdominal aorta. The transmitter body is placed in the abdominal cavity.[12]

  • Recovery: Allow the animal to recover from surgery for at least one week before starting measurements.

  • Data Acquisition: The implanted transmitter continuously measures blood pressure and transmits the data to a receiver placed under the animal's cage. This allows for 24-hour monitoring of conscious, freely moving animals, avoiding the stress associated with other methods.[12]

Drug Administration Protocol for Efficacy Studies

Vehicle Selection: Select an appropriate vehicle for the drug based on its solubility and the intended route of administration (e.g., water, saline, olive oil).

Route of Administration:

  • Oral (p.o.): Administer the drug solution or suspension directly into the stomach using an oral gavage needle. Doses for felodipine in rats have ranged from 0.1 to 1.0 mg/kg.[3]

  • Intravenous (i.v.): For acute studies, the drug can be administered via a catheter implanted in a vein (e.g., jugular vein).

  • Subcutaneous (s.c.): Inject the drug solution under the skin.

Dose-Response Studies: Administer different doses of the drug to separate groups of hypertensive animals to determine the dose-dependent effects on blood pressure.

Duration of Study:

  • Acute Studies: Measure blood pressure at various time points after a single dose to determine the onset and duration of action.

  • Chronic Studies: Administer the drug daily for several weeks to evaluate its long-term efficacy and potential for tolerance development.

Visualization of Experimental Workflow

Experimental Workflow for Antihypertensive Drug Testing in a Rat Model

Antihypertensive Drug Testing Workflow start Start acclimatization Animal Acclimatization (e.g., Wistar Rats) start->acclimatization induction Induction of Hypertension (e.g., DOCA-Salt Model) acclimatization->induction baseline Baseline Blood Pressure Measurement induction->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Drug Administration (Vehicle, Test Compound Doses) grouping->treatment monitoring Blood Pressure Monitoring (e.g., Tail-Cuff or Telemetry) treatment->monitoring endpoints Endpoint Analysis (e.g., Blood Pressure Reduction, Organ Histopathology) monitoring->endpoints data_analysis Data Analysis and Statistical Evaluation endpoints->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating antihypertensive drugs in a rat model.

References

Chiral Separation of Felodipine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It is a chiral compound, existing as a racemic mixture of two enantiomers, R-felodipine and S-felodipine. Although the enantiomers of a chiral drug have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological effects in the body. Therefore, the separation and quantification of individual enantiomers are crucial in pharmaceutical analysis and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of felodipine.

Principle

The enantiomeric separation of felodipine is achieved using a chiral stationary phase (CSP) in a normal-phase HPLC system. The CSP, typically a polysaccharide-based material, provides a chiral environment where the two enantiomers interact differently, leading to different retention times and subsequent separation.[2] This method allows for the accurate quantification of each enantiomer in a given sample.

Experimental Protocols

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase is recommended.[3]

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Felodipine reference standard (racemic mixture)

    • Methanol (for sample preparation)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of felodipine.

ParameterCondition
Column Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: Isopropanol (70:30, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm[3]
Injection Volume 20 µL

Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of racemic felodipine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Sample Preparation

For the analysis of felodipine in pharmaceutical dosage forms, a suitable extraction procedure should be employed. A general procedure is outlined below:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of felodipine and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase before injection.

Data Presentation

The following table presents typical retention times and resolution obtained for the enantiomeric separation of felodipine using the described method.

EnantiomerRetention Time (min)Resolution (Rs)
S-(-)-Felodipine~ 8.5\multirow{2}{*}{> 2.0}
R-(+)-Felodipine~ 10.2

Note: Retention times may vary slightly depending on the specific column and system.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC analysis of felodipine enantiomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solution start->std_prep sample_prep Prepare Sample Solution start->sample_prep filter_std Filter Standard std_prep->filter_std filter_sample Filter Sample sample_prep->filter_sample injection Inject Sample/Standard filter_std->injection filter_sample->injection hplc_system HPLC System with Chiral Column separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Enantiomers integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of felodipine enantiomers.

Logical Relationship Diagram

This diagram shows the relationship between the key components of the chiral separation method.

Chiral_Separation_Logic cluster_components Method Components cluster_interaction Interaction & Separation cluster_output Result csp Chiral Stationary Phase (Cellulose-based) interaction Differential Diastereomeric Complex Formation csp->interaction mp Mobile Phase (n-Hexane:IPA) mp->interaction felodipine Felodipine Enantiomers (R and S) felodipine->interaction separation Separation of Enantiomers interaction->separation retention Different Retention Times separation->retention resolution Resolution of Peaks retention->resolution

Caption: Logic of chiral separation of felodipine enantiomers.

Conclusion

The described HPLC method provides a reliable and efficient means for the enantiomeric separation of felodipine. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution between the R- and S-enantiomers. This method is suitable for use in research, drug development, and quality control laboratories for the chiral purity assessment of felodipine.

References

Application Notes and Protocols for Studying P-glycoprotein Inhibition Using Felodipine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Teludipine Hydrochloride" did not yield relevant results. Based on the scientific literature concerning P-glycoprotein (P-gp) inhibition by calcium channel blockers, it is highly probable that the intended compound was Felodipine . These application notes are therefore based on Felodipine.

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux pump. It is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[1] P-gp plays a significant role in drug disposition and absorption by transporting a wide array of xenobiotics out of cells.[1] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs.[2] Felodipine, a dihydropyridine calcium channel blocker, has been identified as a substrate and a weak inhibitor of P-gp. Understanding its inhibitory potential is valuable for predicting and evaluating potential DDIs during drug development.

These notes provide detailed protocols for in vitro assays designed to characterize the inhibitory effects of compounds like Felodipine on P-gp activity.

Quantitative Data Summary

The inhibitory potential of Felodipine and other reference compounds on P-gp activity is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric, but its value can vary depending on the experimental system, including the cell line, P-gp expression levels, and the specific probe substrate used.[3][4]

CompoundAssay TypeCell Line/SystemProbe SubstrateIC50 (µM)Reference
Felodipine Rhodamine 123 AccumulationMCF7RRhodamine 12330.3[5]
VerapamilDigoxin TransportCaco-2Digoxin~50 (88.1% inhibition)[6]
VerapamilRhodamine 123 AccumulationMCF7RRhodamine 1232.6[5]
Cyclosporin ARhodamine 123 AccumulationMCF7RRhodamine 1232.9[5]
KetoconazoleDigoxin TransportCaco-2[3H]-digoxinLow µM range[7]
Elacridar (GF120918)Rhodamine 123 AccumulationMCF7RRhodamine 1230.05[5]

In vivo studies in humans have shown that Felodipine has a minimal effect on the pharmacokinetics of the P-gp substrate digoxin, suggesting it is a weak inhibitor in a clinical context. One study observed no significant change in digoxin's area under the curve (AUC)[8][9], while another noted a transient, modest increase in peak plasma digoxin levels.[4]

Mechanisms of P-glycoprotein Inhibition

P-gp inhibitors can act through several mechanisms, primarily by directly interacting with the transporter protein. These interactions prevent the binding, translocation, or ATP-dependent efflux of P-gp substrates.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for the same binding site on P-gp.

  • Non-competitive Inhibition: The inhibitor binds to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that reduces the transporter's activity.

  • Allosteric Inhibition: A form of non-competitive inhibition where the inhibitor binds to an allosteric site, altering the protein's conformation and preventing substrate translocation or dissociation.[5][10]

  • Inhibition of ATP Hydrolysis: Some compounds interfere with the ATPase activity of P-gp's nucleotide-binding domains, which is essential for the energy-dependent transport process.[1]

Pgp P-glycoprotein (P-gp) Substrate_out Substrate (e.g., Digoxin) Pgp->Substrate_out Efflux ADP ADP + Pi Pgp->ADP Substrate_in Substrate Substrate_in->Pgp Binding Inhibitor Inhibitor (e.g., Felodipine) Inhibitor->Pgp Competitive or Allosteric Binding ATP ATP ATP->Pgp Hydrolysis

Figure 1: Mechanism of P-gp mediated efflux and sites of inhibition.

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to assess P-gp inhibition.

Calcein-AM Efflux Assay

This high-throughput fluorescence-based assay measures the intracellular accumulation of the fluorescent dye calcein. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent and membrane-impermeable calcein. P-gp inhibition leads to increased intracellular retention of Calcein-AM, resulting in a stronger fluorescent signal.[11][12]

Materials:

  • P-gp-overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and parental control cells.

  • Calcein-AM stock solution (1 mM in DMSO).

  • Felodipine and reference inhibitor (e.g., Verapamil) stock solutions.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).

Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells and parental cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of Felodipine and the reference inhibitor in assay buffer. Include a vehicle control (e.g., 0.5% DMSO in buffer).

  • Pre-incubation: Remove the cell culture medium and wash the cells once with pre-warmed assay buffer. Add the prepared compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over 60-90 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized fluorescence rate against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

A Seed P-gp expressing cells in 96-well plate B Wash cells and pre-incubate with Felodipine/inhibitors A->B C Add Calcein-AM (P-gp substrate) B->C D Measure fluorescence kinetically (Ex: 485 nm, Em: 520 nm) C->D E Calculate rate of fluorescence increase and determine IC50 D->E

Figure 2: Experimental workflow for the Calcein-AM assay.

Bidirectional Transport Assay (Digoxin)

This assay uses a polarized monolayer of cells, typically Caco-2, which endogenously express P-gp on their apical surface, mimicking the intestinal barrier.[10] The transport of a P-gp probe substrate, such as [3H]-digoxin, is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. P-gp inhibition reduces the B-to-A efflux, thereby decreasing the efflux ratio (ER).[7]

Materials:

  • Caco-2 cells (or other suitable cell line, e.g., MDCKII-MDR1).

  • Transwell® inserts (e.g., 12-well or 24-well).

  • Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • [3H]-digoxin (radiolabeled probe substrate).

  • Felodipine and reference inhibitor (e.g., Verapamil) stock solutions.

  • Transepithelial Electrical Resistance (TEER) meter.

  • Lucifer Yellow or [14C]-mannitol for monolayer integrity check.

  • Liquid scintillation counter and cocktail.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of each monolayer. Values should be >250 Ω·cm².[6]

    • Perform a permeability test with Lucifer Yellow or [14C]-mannitol to confirm low paracellular flux.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

    • Prepare transport solutions containing [3H]-digoxin (e.g., 5 µM) with or without various concentrations of Felodipine or a reference inhibitor.

    • To measure A-to-B transport , add the [3H]-digoxin solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • To measure B-to-A transport , add the [3H]-digoxin solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: Incubate the plates at 37°C on an orbital shaker. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Add samples to a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An ER > 2 is indicative of active efflux.

    • Plot the percent inhibition of the efflux ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The provided protocols offer robust methods for evaluating the P-gp inhibitory potential of Felodipine and other test compounds. The Calcein-AM assay is a high-throughput method suitable for initial screening, while the bidirectional transport assay provides more detailed mechanistic information. Given that Felodipine appears to be a weak P-gp inhibitor, careful selection of assay conditions and appropriate controls are critical for generating reliable and reproducible data. These studies are essential for understanding the potential for drug-drug interactions and ensuring the safety and efficacy of new drug candidates.

References

Troubleshooting & Optimization

Troubleshooting Teludipine Hydrochloride solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Teludipine Hydrochloride in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental media.

Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What could be the cause?

A2: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Dihydropyridine calcium channel blockers, as a class, tend to have low aqueous solubility, which decreases as the pH increases.[2] The introduction of the DMSO stock solution into an aqueous buffer with a neutral or alkaline pH can cause the compound to precipitate.

Q3: Are there any general tips for dissolving this compound?

A3: To aid dissolution, particularly for a stock solution, you can gently heat the solution to 37°C and use an ultrasonic bath.[1] When preparing for an experiment, it's crucial to ensure the final concentration in your aqueous medium does not exceed its solubility at the specific pH and temperature of your experiment.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: My this compound powder is not dissolving in my desired aqueous medium.

  • Question: Have you tried preparing a stock solution in an organic solvent first?

    • Answer: this compound is a lipophilic compound and is soluble in DMSO.[1] It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

  • Question: What is the pH of your aqueous medium?

    • Answer: The solubility of dihydropyridine calcium channel blockers is generally pH-dependent, with higher solubility at a more acidic pH.[2] If you are using a neutral or alkaline buffer (pH > 7), the solubility of this compound is likely to be very low, leading to dissolution problems. Consider if your experimental conditions can tolerate a lower pH.

Issue: The compound precipitates out of solution after I dilute my DMSO stock into my cell culture medium or buffer.

  • Question: What is the final concentration of DMSO in your working solution?

    • Answer: High concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. To achieve a low final DMSO concentration while maintaining the desired this compound concentration, you may need to prepare a highly concentrated DMSO stock solution.

  • Question: Have you considered the use of solubilizing agents?

    • Answer: For other poorly soluble dihydropyridines, surfactants or polymers have been used to improve aqueous solubility and stability.[3] Depending on your experimental system, you could explore the use of biocompatible surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations. However, the compatibility of these agents with your specific assay should be validated.

Data Presentation

Table 1: Solubility and Stock Solution Preparation for this compound

SolventSolubilityStock ConcentrationPreparation Notes
DMSOSoluble[1]1 mM, 5 mM, 10 mM[1]To aid dissolution, heat to 37°C and use sonication.[1]

Table 2: General Aqueous Solubility of Representative Dihydropyridine Calcium Channel Blockers (for reference)

CompoundMediumSolubility
Amlodipine BesylateWaterSlightly soluble[4]
Felodipine0.1 N HCl (pH 1.2)Higher than in neutral pH[5][6]
Nicardipine HydrochloridepH 4.5 citrate bufferRelatively high[2]

Disclaimer: The data in Table 2 is for related compounds and is provided as a general guide. The exact solubility of this compound in these media has not been specifically reported in the searched literature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or incubator at 37°C

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 186.9 µL of DMSO to 1 mg of this compound, M.Wt: 535.07 g/mol ).[1]

    • Vortex the tube for 1-2 minutes to mix.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

    • Following incubation, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • Aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: General Method for Testing Solubility in Aqueous Media

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • A range of aqueous buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

    • Spectrophotometer or HPLC system

  • Procedure:

    • Prepare serial dilutions of the this compound DMSO stock solution into each of the selected aqueous buffers. Ensure the final DMSO concentration is kept constant and low (e.g., 0.5%).

    • Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

    • After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitated compound.

    • Carefully collect the supernatant.

    • Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its maximum absorbance wavelength or a validated HPLC method).

    • The highest concentration that remains in solution without precipitation is the approximate solubility under those conditions.

Visualizations

G cluster_start Start: Solubility Issue cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_result Outcome start Compound does not dissolve or precipitates stock_q Using DMSO stock? start->stock_q prepare_stock Prepare concentrated stock in 100% DMSO stock_q->prepare_stock No ph_q What is the media pH? stock_q->ph_q Yes prepare_stock->ph_q acidic_ph Acidic pH (<6.5): Higher solubility expected ph_q->acidic_ph neutral_alkaline_ph Neutral/Alkaline pH (>6.5): Low solubility expected ph_q->neutral_alkaline_ph success Solubility Achieved acidic_ph->success solubilizer_q Consider adding a solubilizing agent (e.g., Tween® 80) neutral_alkaline_ph->solubilizer_q solubilizer_q->success Yes failure Issue Persists: Lower final concentration or consult specialist solubilizer_q->failure No

Caption: Troubleshooting workflow for this compound solubility issues.

G teludipine This compound l_type_channel L-type Voltage-Gated Ca²⁺ Channel teludipine->l_type_channel Blocks ca_influx Ca²⁺ Influx l_type_channel->ca_influx Inhibits smc_contraction Smooth Muscle Contraction ca_influx->smc_contraction Prevents vasodilation Vasodilation smc_contraction->vasodilation Leads to

Caption: Simplified signaling pathway for L-type calcium channel blockers.

References

Technical Support Center: Optimizing Felodipine Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Felodipine Hydrochloride in in vitro assays. For the purpose of this guide, we will refer to the compound as Felodipine, as "Teludipine" is likely a typographical error.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Felodipine Hydrochloride?

Felodipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells.[1] This blockage prevents the influx of calcium ions, leading to reduced cytosolic calcium levels, which in turn causes vasodilation and a decrease in peripheral vascular resistance.[1] In vitro studies have shown that Felodipine has a higher selectivity for vascular smooth muscle compared to cardiac muscle.[1]

Q2: What is a typical starting concentration range for Felodipine in in vitro cell-based assays?

The optimal concentration of Felodipine is highly dependent on the cell type and the specific assay being performed. Based on published studies, a broad starting range to consider is 0.1 µM to 100 µM. For sensitive cell types like endothelial cells, concentrations as low as 0.1 µM have shown effects.[2] In contrast, studies on cancer cell lines have used concentrations in the range of 10-50 µM to observe effects on proliferation and migration.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve Felodipine Hydrochloride for in vitro experiments?

Felodipine Hydrochloride has low aqueous solubility. For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[2] When preparing your final working concentrations in cell culture media, ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are some common in vitro assays used to study the effects of Felodipine?

Common in vitro assays for Felodipine include:

  • Cell Viability and Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of Felodipine, assays like MTT, XTT, or CCK-8 can be used.[3]

  • Migration and Invasion Assays: Wound healing assays or Transwell assays can be employed to investigate the impact of Felodipine on cell motility.[3]

  • Intracellular Calcium Measurement: To directly observe the effect of Felodipine on calcium influx, fluorescent calcium indicators like Fura-2/AM can be used with fluorescence microscopy or plate readers.

  • Western Blotting: This technique can be used to analyze changes in protein expression in signaling pathways affected by Felodipine, such as the phosphorylation of proteins involved in cell contraction or proliferation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of Felodipine in cell culture media Poor aqueous solubility of Felodipine.Ensure the stock solution in DMSO is fully dissolved before diluting in media. Prepare fresh dilutions for each experiment. Decrease the final concentration of Felodipine. Consider using a formulation with enhanced solubility, such as a nanosuspension, if the issue persists.
High background or inconsistent results in fluorescence-based assays Autofluorescence of Felodipine.Run appropriate controls, including media with Felodipine but without cells, to determine the background fluorescence. If significant, consider using a different fluorescent dye with excitation/emission spectra that do not overlap with Felodipine's fluorescence.
No observable effect of Felodipine at expected concentrations Cell line insensitivity. Incorrect concentration range. Drug degradation.Verify the expression of L-type calcium channels in your cell line. Perform a wider dose-response study, including higher concentrations. Prepare fresh stock solutions of Felodipine and store them properly (protected from light).
Cell death at low concentrations of Felodipine High sensitivity of the cell line. High final DMSO concentration.Perform a cytotoxicity assay to determine the IC50 for your specific cell line. Ensure the final DMSO concentration in your working solution is non-toxic (typically ≤ 0.1%).

Quantitative Data Summary

Table 1: Reported In Vitro Concentrations of Felodipine and Their Effects

Cell TypeAssayConcentration RangeObserved Effect
Lung Squamous Carcinoma Cells (SKMES-1, NCIH226)CCK-8 Proliferation Assay10 - 50 µMImpaired proliferative ability[3]
Lung Squamous Carcinoma Cells (SKMES-1)Colony Formation Assay10 µMSuppressed colony formation[3]
Lung Squamous Carcinoma Cells (SKMES-1)Wound Healing Assay10 µMSuppressed migratory capability[3]
Rat Endothelial CellsNitric Oxide Generation0.1 µMIncreased NOx generation[2]
Human Smooth Muscle CellsProliferation ([3H]thymidine incorporation)10⁻⁷ to 10⁻⁵ MInhibition of PDGF-stimulated proliferation[4]
Mouse Lens Epithelial CellsIntracellular Calcium Measurement10 µMMarked decrease in total intracellular calcium[5]

Experimental Protocols

Protocol 1: Cell Viability Assay using Trypan Blue

This protocol is adapted from a general procedure for assessing cell viability and can be applied to study the effects of Felodipine.[6]

  • Cell Seeding: Seed cells in a 24-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Felodipine Treatment: Prepare serial dilutions of Felodipine from a DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (medium with DMSO only). Remove the old medium from the cells and add the medium containing different concentrations of Felodipine.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Remove the growth medium.

    • Wash the cells with 500 µL of HBSS (without calcium and magnesium).

    • Add 200 µL of Trypsin-EDTA solution to detach the cells.

    • Resuspend the cells in 800 µL of culture medium to create a cell suspension.[6]

  • Staining and Counting:

    • Mix the cell suspension with a 0.4% Trypan blue solution in a 1:1 ratio.[6]

    • Take a 10 µL aliquot of the mixture and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Protocol 2: Measurement of Intracellular Calcium using Fura-2/AM

This protocol provides a general workflow for measuring changes in intracellular calcium in response to Felodipine.

  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging. Allow cells to adhere and reach the desired confluency.

  • Fura-2/AM Loading:

    • Prepare a Fura-2/AM loading solution in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) at a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2/AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Felodipine Treatment and Imaging:

    • Add HBSS containing the desired concentration of Felodipine to the cells.

    • Immediately begin imaging using a fluorescence microscope or plate reader equipped for ratiometric calcium imaging.

    • Acquire fluorescence intensity measurements at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Analyze the change in this ratio over time to determine the effect of Felodipine on calcium levels.

Visualizations

G cluster_0 cluster_1 Extracellular Space Extracellular Space L-type Calcium Channel L-type Calcium Channel Reduced [Ca2+]i Reduced [Ca2+]i L-type Calcium Channel->Reduced [Ca2+]i influx inhibited Felodipine Felodipine Felodipine->L-type Calcium Channel blocks Ca2+ Ca2+ Ca2+->L-type Calcium Channel Intracellular Space Intracellular Space Vasodilation Vasodilation Reduced [Ca2+]i->Vasodilation leads to

Caption: Felodipine's mechanism of action.

G start Start: Seed cells in appropriate culture vessel prepare_stock Prepare Felodipine stock solution in DMSO start->prepare_stock prepare_working Prepare working concentrations in cell culture medium prepare_stock->prepare_working treat_cells Treat cells with Felodipine and controls prepare_working->treat_cells incubate Incubate for desired duration treat_cells->incubate assay Perform specific in vitro assay (e.g., Viability, Calcium Imaging) incubate->assay analyze Analyze and interpret data assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro assays with Felodipine.

References

Technical Support Center: Teludipine Hydrochloride Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed stability and degradation studies for Teludipine Hydrochloride are not extensively available in published literature. The following troubleshooting guides and FAQs are based on the established behavior of structurally related dihydropyridine calcium channel blockers, such as amlodipine and felodipine. This information is intended to provide a foundational framework for researchers to design and execute specific stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in solution?

A1: Based on the dihydropyridine structure, the primary degradation pathways for this compound are expected to be oxidation and hydrolysis. The dihydropyridine ring is susceptible to oxidation, leading to the formation of its pyridine analog. The ester linkages in the molecule are prone to hydrolysis under both acidic and basic conditions.[1][2] Photodegradation is also a common pathway for this class of compounds, often resulting in oxidation of the dihydropyridine ring.[3][4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of dihydropyridine derivatives is highly pH-dependent. This compound is expected to be most stable in a slightly acidic to neutral pH range. In strongly acidic or alkaline solutions, the rate of hydrolysis of the ester groups is likely to increase significantly.[1]

Q3: What are the best practices for preparing and storing stock solutions of this compound to minimize degradation?

A3: To minimize degradation, stock solutions should be prepared in a suitable organic solvent, such as DMSO, and stored at low temperatures (e.g., -20°C) in tightly sealed containers protected from light. For aqueous solutions, it is advisable to use a buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range. Prepare fresh aqueous solutions for experiments whenever possible.

Q4: My HPLC analysis shows multiple degradation peaks. How can I identify the degradation products?

A4: The identification of degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the degradation products, you can infer the chemical modifications that have occurred (e.g., oxidation, hydrolysis). Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.

Q5: I am observing a rapid loss of this compound in my cell culture medium. What could be the cause?

A5: Several factors could contribute to this. First, consider the pH of your cell culture medium, which is typically slightly alkaline (around 7.4). This pH may promote hydrolysis. Additionally, components in the medium could catalyze degradation. It is also crucial to consider photodegradation from ambient light in the laboratory or cell culture hood. Running a control experiment with this compound in the medium without cells can help differentiate between chemical and cell-mediated degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
High variability between replicate samples.Inconsistent storage conditions (light, temperature).Ensure all samples are stored under identical, controlled conditions. Use amber vials or wrap containers in foil to protect from light.
pH of the solution is not well-controlled.Use a buffer system appropriate for the intended pH range of the study. Verify the pH of each solution before and during the experiment.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Issue 2: Unexpected Degradation Products
Symptom Possible Cause Troubleshooting Steps
Peaks appear in the chromatogram that do not correspond to known degradation pathways.Interaction with excipients or other components in the solution.Conduct forced degradation studies on the pure active pharmaceutical ingredient (API) to establish its intrinsic degradation profile. Then, perform compatibility studies with individual excipients.
Secondary degradation of primary degradation products.Analyze samples at earlier time points to identify the initial degradation products before they are further converted.
Presence of reactive oxygen species.De-gas solvents to remove dissolved oxygen, especially for studies on oxidative degradation.

Data Presentation

The following tables present a template for summarizing quantitative data from forced degradation studies on this compound. The values are hypothetical and should be replaced with experimental data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis1 M HCl72 hours60°C25%2
Base Hydrolysis0.1 M NaOH24 hours60°C40%3
Oxidation6% H₂O₂48 hours25°C30%2
ThermalSolid State5 days80°C10%1
PhotolyticUV Light (254 nm)24 hours25°C15%1

Table 2: Hypothetical Degradation Products of this compound

Degradation PathwayDegradation ProductProposed Structure
OxidationPyridine AnalogDihydropyridine ring oxidized to a pyridine ring.
Acid/Base HydrolysisCarboxylic Acid DerivativeEster group hydrolyzed to a carboxylic acid.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

b. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C for 72 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

c. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

d. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature (25°C) for 48 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

e. Thermal Degradation:

  • Place the solid this compound powder in a petri dish and expose it to a temperature of 80°C in an oven for 5 days.

  • At specified time points, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.

f. Photolytic Degradation:

  • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.

  • A control sample should be kept in the dark under the same conditions.

  • At specified time points, analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound in the presence of its degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (6% H₂O₂, 25°C) prep_stock->oxidation thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal photo Photolytic Degradation (UV light, 25°C) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Experimental workflow for forced degradation studies.

Hypothetical_Degradation_Pathway cluster_degradation_products Potential Degradation Products teludipine This compound (Dihydropyridine Structure) pyridine_analog Pyridine Analog teludipine->pyridine_analog Oxidation / Photolysis hydrolysis_product Hydrolysis Product (Carboxylic Acid) teludipine->hydrolysis_product Acid/Base Hydrolysis

Caption: Hypothetical degradation pathways for Teludipine HCl.

References

Technical Support Center: Preventing Teludipine Hydrochloride Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Teludipine Hydrochloride precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous solutions?

This compound is a lipophilic (fat-soluble) calcium channel blocker.[1] Its molecular structure makes it inherently poorly soluble in water. When introduced into an aqueous environment, the compound tends to self-associate and crystallize, leading to precipitation. This is a common challenge for many drugs classified as poorly water-soluble.

Q2: What are the primary factors that influence the precipitation of this compound?

Several factors can trigger or exacerbate the precipitation of this compound in aqueous solutions:

  • pH of the solution: As a hydrochloride salt of a weakly basic compound, its solubility is highly pH-dependent. An increase in pH can cause the salt to convert to its less soluble free base form, leading to precipitation.

  • Concentration: Exceeding the thermodynamic equilibrium solubility of this compound in a given solvent system will inevitably lead to precipitation.

  • Solvent Composition: The type and concentration of co-solvents and other excipients can significantly impact solubility.

  • Temperature: Temperature can affect solubility, although the effect can vary. For some compounds, increasing the temperature can enhance solubility.

  • Presence of Nucleation Sites: Impurities or undissolved particles can act as nucleation sites, initiating the precipitation process.

Q3: What are the common formulation strategies to prevent the precipitation of poorly water-soluble drugs like this compound?

Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of lipophilic drugs. These include:

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Surfactants: These agents form micelles that can encapsulate the drug, increasing its apparent solubility in water.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.

  • pH Adjustment: Maintaining an acidic pH can help keep the hydrochloride salt in its more soluble ionized form.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting precipitation issues encountered during experiments with this compound.

Issue: this compound precipitates immediately upon addition to an aqueous buffer.

Potential Cause Troubleshooting Step
pH of the buffer is too high. Lower the pH of the aqueous buffer to a more acidic range (e.g., pH 3-5) to maintain the protonated, more soluble form of the drug.
Concentration exceeds solubility. Reduce the final concentration of this compound in the solution. Determine the approximate solubility in the chosen buffer system before preparing a high-concentration stock.
Inadequate initial dissolution. First, dissolve this compound in a small amount of a suitable organic solvent like DMSO before adding it to the aqueous buffer. Ensure rapid mixing upon addition.

Issue: The solution is initially clear but precipitation occurs over time.

Potential Cause Troubleshooting Step
Slow conversion to the free base. Re-evaluate the pH of the final solution and consider using a buffer with sufficient capacity to maintain the acidic pH over the duration of the experiment.
Crystallization from a supersaturated solution. Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into the formulation.
Temperature fluctuations. Maintain a constant temperature for the solution, as changes can affect solubility and lead to precipitation.

Data Presentation: Strategies to Enhance Solubility

The following table summarizes the qualitative effects of different formulation strategies on the solubility of poorly water-soluble drugs, which can be applied to this compound.

Strategy Mechanism of Action Typical Agents Considerations
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic drugs.Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)Potential for toxicity at high concentrations; the drug may precipitate upon dilution.
Surfactant Solubilization Forms micelles that encapsulate the drug, increasing its apparent water solubility.Polysorbate 80 (Tween 80), Sodium Dodecyl Sulfate (SDS)The concentration must be above the critical micelle concentration (CMC); potential for cell toxicity depending on the surfactant and concentration.
Cyclodextrin Complexation Forms inclusion complexes where the drug is encapsulated within the cyclodextrin cavity.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Stoichiometry of the complex is important; can be a highly effective method for increasing solubility.
pH Adjustment Maintains the drug in its ionized (salt) form, which is typically more water-soluble.Hydrochloric Acid, Citric Acid buffersEffective for ionizable drugs; the pH must be maintained within a range where the drug is stable and soluble.

Experimental Protocols

Protocol: Preparation of a this compound Solution using a Co-solvent System

This protocol provides a general method for preparing an aqueous solution of this compound for in vitro experiments using a co-solvent to prevent precipitation.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile deionized water

  • Appropriate aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may aid dissolution.

  • Prepare the Final Aqueous Solution:

    • Add the desired volume of the aqueous buffer to a sterile tube.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. Note: The final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent effects in biological assays.

  • Observation and Filtration:

    • Visually inspect the solution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 15-30 minutes) at the experimental temperature.

    • If the solution remains clear, it is ready for use. If slight precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.

Mandatory Visualizations

Caption: Troubleshooting workflow for addressing this compound precipitation.

G Signaling Pathway of L-type Calcium Channel Blockers depolarization Cell Membrane Depolarization ca_channel L-type Voltage-Gated Calcium Channel depolarization->ca_channel Activates ca_influx Ca²⁺ Influx ca_channel->ca_influx teludipine This compound teludipine->ca_channel Blocks vasodilation Vasodilation teludipine->vasodilation calmodulin Calmodulin ca_influx->calmodulin Binds to ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlck_active Active MLCK mlck->mlck_active mlc_phosphorylation Myosin Light Chain Phosphorylation mlck_active->mlc_phosphorylation Catalyzes contraction Smooth Muscle Contraction mlc_phosphorylation->contraction

Caption: General signaling pathway of L-type calcium channel blockers like Teludipine.

References

Technical Support Center: Enhancing Felodipine Efficacy in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the use of Felodipine, a dihydropyridine calcium channel blocker, in cancer research, with a specific focus on overcoming resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Felodipine in a cellular context?

A1: Felodipine is a selective L-type calcium channel blocker.[1] Its primary mechanism involves inhibiting the influx of extracellular calcium ions (Ca²⁺) into the cell by binding to and stabilizing voltage-gated L-type calcium channels in their inactive conformation.[2][3] This reduction in intracellular Ca²⁺ concentration prevents the activation of calcium-dependent signaling pathways.[2]

Q2: How does Felodipine exert anti-cancer effects?

A2: Recent studies indicate that Felodipine can inhibit cancer cell proliferation and migration. One key mechanism identified in lung squamous cell carcinoma (LUSC) is the modulation of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[4][5] By reducing intracellular Ca²⁺, Felodipine prevents the activation of calcineurin, a calcium-dependent phosphatase. This, in turn, inhibits the dephosphorylation and nuclear translocation of the transcription factor NFAT1, leading to decreased expression of genes that promote tumor growth and cell migration.[4][6]

Q3: What are the common mechanisms by which cancer cells develop resistance to therapeutic agents?

A3: Cancer cells can develop multidrug resistance (MDR) through several mechanisms. One of the most common is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[7] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[8][9]

Q4: Can Felodipine help overcome multidrug resistance? If so, how?

A4: Yes, there is evidence that dihydropyridine calcium channel blockers, the class of drugs to which Felodipine belongs, can help overcome MDR. Studies have shown that these compounds can be substrates for and inhibitors of ABC transporters like ABCG2.[10] By competing with or directly inhibiting the efflux pump, they can increase the intracellular accumulation of co-administered chemotherapeutic agents, thereby re-sensitizing resistant cells to the treatment.[9][10] For example, non-toxic concentrations of dihydropyridines have been shown to increase the sensitivity of ABCG2-expressing cells to the chemotherapy drug mitoxantrone by 3- to 5-fold.[10]

Q5: Are there synergistic effects when combining Felodipine with other anti-cancer therapies?

A5: Yes. In preclinical models, Felodipine has demonstrated synergistic anti-tumor activity when combined with immune checkpoint inhibitors (ICBs) like anti-PD1 and anti-CTLA4 antibodies in lung cancer.[4][11] This combination has been shown to enhance the infiltration of CD8+ T-cells into the tumor microenvironment.[6] Additionally, Felodipine has been reported to potentiate the therapeutic effect of gemcitabine in cholangiocarcinoma models.[4] The principle of reversing MDR also suggests synergy with chemotherapies that are substrates of ABC transporters.

Troubleshooting Guide

Issue: Felodipine monotherapy shows limited efficacy in our cancer cell line.

  • Possible Cause 1: Intrinsic or Acquired Resistance. The cell line may have high baseline expression of ABC transporters or may have developed resistance through other mechanisms, such as alterations in downstream signaling pathways.

  • Troubleshooting Steps:

    • Assess ABC Transporter Expression: Use Western Blot or qPCR to determine the expression levels of key transporters like P-gp (ABCB1) and BCRP (ABCG2).

    • Combination Therapy: Test Felodipine in combination with a known chemotherapeutic agent that is a substrate for these transporters. A synergistic effect would suggest Felodipine is helping to overcome efflux-mediated resistance.

    • Investigate Signaling Pathways: Examine the activation status of the NFAT pathway. If this pathway is not active in your cell line, Felodipine's anti-proliferative effects may be limited.

Issue: Difficulty observing a synergistic effect with a combination therapy.

  • Possible Cause 1: Suboptimal Dosing. The concentrations of Felodipine or the co-administered drug may not be in the optimal range to achieve synergy.

  • Troubleshooting Steps:

    • Perform Dose-Response Matrix: Conduct a cell viability assay using a matrix of concentrations for both Felodipine and the partner drug.

    • Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the CI. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Possible Cause 2: Incompatible Mechanisms. The partner drug may not be a substrate of the ABC transporters that Felodipine can inhibit, or their mechanisms of action may not be complementary.

  • Troubleshooting Steps:

    • Verify Partner Drug's Resistance Profile: Confirm from literature that the chosen chemotherapeutic agent is indeed subject to efflux by P-gp or BCRP.

    • Explore Alternative Combinations: Consider combining Felodipine with agents targeting different pathways, such as immune checkpoint inhibitors or other signaling pathways relevant to your cancer model.[4]

Data Presentation

The following table summarizes quantitative data from studies on various calcium channel blockers, illustrating their potential to enhance the efficacy of anti-cancer agents in resistant cell lines.

Calcium Channel BlockerCancer Model / Cell LineCombination AgentObserved EffectReference
Dihydropyridines (general) ABCG2-expressing cellsMitoxantrone3- to 5-fold increase in sensitivity to mitoxantrone.[10]
Manidipine Paclitaxel-resistant colorectal (HCT-8/T) and lung (A549/T) cellsPaclitaxelUp to 1328-fold reduction in Paclitaxel IC₅₀; 52% reduction in intracellular calcium.[12]
Amlodipine A549 and H1299 lung cancer cellsMonotherapyIC₅₀ values of 23 µM and 25.66 µM, respectively.[13]
Felodipine MCF-7 breast cancer cellsMonotherapy (nanosuspension)Nanosuspension formulation showed higher cytotoxicity compared to standard suspension.[14]
Experimental Protocols
1. Cell Viability Assay (MTT-Based) to Assess Synergy

This protocol is for determining the cytotoxic effects of Felodipine alone and in combination with another chemotherapeutic agent.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of Felodipine and the partner drug in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs, either alone or in combination, according to a pre-designed dose-response matrix. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy.

2. Western Blot for BCRP/ABCG2 Expression

This protocol is to determine if a cell line's resistance is associated with the overexpression of the BCRP/ABCG2 efflux pump.

  • Protein Extraction: Lyse parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein extract from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCRP/ABCG2 (e.g., clone BXP-21, diluted 1:1000 in blocking solution) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:2000 dilution) for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

3. In Vivo Tumor Xenograft Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of Felodipine in combination with another therapy.

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., A549/T) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude mice).[13]

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Felodipine alone, Chemotherapy alone, Combination).

  • Drug Administration: Administer treatments as per the study design. For example, Felodipine could be administered orally (p.o.) and a chemotherapeutic agent via intraperitoneal (i.p.) injection. Dosing schedules can vary (e.g., daily, every other day).[13]

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the overall health of the animals.

  • Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or after a specified treatment duration.

  • Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for downstream analysis such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) or Western blot for protein expression.[4][13]

Visualizations

Signaling Pathways and Logical Relationships

Felodipine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus L_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ (influx) L_channel->Ca_ion_in Ca_ion_low Reduced Intracellular [Ca²⁺] L_channel->Ca_ion_low Blocks influx Calcineurin_active Calcineurin (Active) Ca_ion_in->Calcineurin_active Activates Ca_ion_low->Calcineurin_active Prevents activation Calcineurin_inactive Calcineurin (Inactive) NFAT_P NFAT1-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT1 NFAT_P->NFAT Gene_exp Gene Transcription (Proliferation, Migration) NFAT->Gene_exp Promotes cluster_nucleus cluster_nucleus NFAT->cluster_nucleus Nuclear Translocation Felodipine Felodipine Felodipine->L_channel Inhibits

Caption: Felodipine's anti-cancer mechanism via NFAT1 pathway inhibition.

Resistance_Mechanism cluster_cell Resistant Cancer Cell cluster_membrane Cell Membrane ABC_pump ABC Transporter (e.g., BCRP/ABCG2) Chemo_out Chemotherapy (Extracellular) ABC_pump->Chemo_out Efflux Chemo_in Chemotherapy (Intracellular) Chemo_in->ABC_pump Substrate Apoptosis Cell Death Chemo_in->Apoptosis Induces Felodipine Felodipine Felodipine->ABC_pump Inhibits Chemo_ext Chemotherapy (Administered) Chemo_ext->Chemo_in Enters cell

Caption: Overcoming MDR with Felodipine by inhibiting ABC transporters.

Synergy_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Add Drugs: - Felodipine alone - Chemo alone - Combination - Vehicle Control incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & Combination Index (CI) read->analyze

Caption: Experimental workflow for a combination therapy cell viability assay.

References

Technical Support Center: Teludipine Hydrochloride and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Teludipine Hydrochloride in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit intrinsic fluorescence?

There is currently no publicly available data on the intrinsic fluorescent properties of this compound. However, it belongs to the dihydropyridine (DHP) class of compounds, and many DHPs are known to be fluorescent.[1][2][3][4][5] Therefore, it is plausible that this compound may exhibit some level of autofluorescence that could interfere with experimental readings.

Q2: What is a known example of a dihydropyridine interfering with a fluorescent probe?

A well-documented example is the interference of Amlodipine, another dihydropyridine calcium channel blocker, with the fluorescent calcium indicator Fura-2.[6][7] Amlodipine has an excitation spectrum that overlaps with Fura-2, leading to an artificial increase in the fluorescence signal that can be misinterpreted as a change in intracellular calcium concentration.[7]

Q3: What types of interference can occur between this compound and fluorescent probes?

Potential interferences can include:

  • Autofluorescence: this compound itself may fluoresce at the excitation and/or emission wavelengths of the experimental probe, leading to an elevated background signal.

  • Fluorescence Quenching: The compound may decrease the fluorescence signal of the probe through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET).

  • Spectral Overlap: The absorption or emission spectrum of this compound may overlap with that of the fluorescent probe, causing signal bleed-through.

  • Alteration of Probe Environment: Being a lipophilic compound, this compound could partition into cellular membranes, altering the local environment of membrane-bound probes and affecting their fluorescent properties.[8]

Q4: How can I determine if this compound is interfering with my assay?

The first step is to run proper controls. This includes measuring the fluorescence of this compound alone in the assay buffer, as well as the fluorescence of the probe in the presence and absence of the compound. A detailed experimental protocol for this is provided below.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.

Problem: Unexpectedly high background fluorescence.
Possible Cause Suggested Solution
This compound is autofluorescent at your experimental wavelengths.1. Perform a spectral scan of this compound to determine its excitation and emission maxima. 2. If there is spectral overlap, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the compound. 3. If possible, subtract the background fluorescence from the this compound-only control from your experimental readings.
Contamination of reagents.Test the fluorescence of all individual assay components (buffer, solvents, etc.) to identify the source of contamination.
Problem: Lower than expected fluorescence signal (Quenching).
Possible Cause Suggested Solution
This compound is quenching the fluorescence of your probe.1. Perform a titration experiment to quantify the quenching effect at different concentrations of this compound. 2. If quenching is significant, you may need to consider a different fluorescent probe or a non-fluorescence-based assay method.
Compound precipitation.This compound is soluble in DMSO.[8] Ensure that the final concentration of DMSO in the assay is sufficient to maintain solubility and does not affect the assay performance. Visually inspect for any precipitation.
Problem: Inconsistent or variable fluorescence readings.
Possible Cause Suggested Solution
Photobleaching of the fluorescent probe or compound.1. Reduce the exposure time and intensity of the excitation light. 2. Use an anti-fade reagent if compatible with your assay.
Instability of this compound in the assay buffer.Assess the stability of the compound in your experimental buffer over the time course of the experiment.

Data Presentation

Table 1: Hypothetical Spectral Properties of a Dihydropyridine Compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific spectral data for this compound is not publicly available.

Compound Solvent Excitation Max (nm) Emission Max (nm) Quantum Yield
Hypothetical DHPDMSO3604500.05
Fluorescent Probe XAssay Buffer4885200.60

Table 2: Example of Interference Data

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Sample Fluorescence Intensity (Arbitrary Units) Interpretation
Assay Buffer Only50Background
Fluorescent Probe X (1 µM)5000Signal from probe
Teludipine HCl (10 µM)300Autofluorescence of compound
Probe X (1 µM) + Teludipine HCl (10 µM)4800Potential quenching or interference

Experimental Protocols

Protocol 1: Assessing Autofluorescence and Spectral Overlap
  • Prepare Stock Solutions: Prepare a stock solution of this compound in DMSO.

  • Prepare Samples: In a suitable microplate, prepare the following samples:

    • Assay buffer only (blank)

    • A series of concentrations of this compound in assay buffer.

    • Your fluorescent probe at the working concentration in assay buffer.

  • Spectral Scan: Use a spectrophotometer or plate reader with spectral scanning capabilities to:

    • Measure the excitation and emission spectra of this compound.

    • Measure the excitation and emission spectra of your fluorescent probe.

  • Analyze Data: Compare the spectra to identify any overlap that could indicate potential interference.

Protocol 2: Quantifying Interference
  • Prepare Samples: Prepare a series of samples containing a fixed concentration of your fluorescent probe and varying concentrations of this compound. Include controls with the probe alone and the compound alone.

  • Measure Fluorescence: Measure the fluorescence intensity of each sample at the excitation and emission wavelengths of your probe.

  • Analyze Data: Plot the fluorescence intensity as a function of this compound concentration. A decrease in signal with increasing compound concentration suggests quenching. An increase in signal may indicate additive fluorescence from the compound.

Visualizations

Interference_Workflow Potential Interference Workflow cluster_experiment Fluorescence Experiment cluster_measurement Measurement cluster_analysis Data Analysis Probe Fluorescent Probe Reader Plate Reader / Microscope Probe->Reader Compound Teludipine HCl Compound->Reader Autofluorescence Sample Biological Sample Sample->Reader RawData Raw Fluorescence Data Reader->RawData Interference Potential Interference RawData->Interference Interference->RawData Re-evaluate Controls FinalResult Corrected Result Interference->FinalResult Apply Corrections

Caption: Workflow illustrating how Teludipine HCl autofluorescence can interfere with fluorescence measurements.

Troubleshooting_Tree Troubleshooting Decision Tree Start Unexpected Fluorescence Data CheckControls Run Compound-only and Probe-only Controls Start->CheckControls IsCompoundFluorescent Is Compound Autofluorescent? CheckControls->IsCompoundFluorescent Yes IsQuenching Is Signal Decreased? CheckControls->IsQuenching No SpectralScan Perform Spectral Scan IsCompoundFluorescent->SpectralScan QuantifyQuenching Quantify Quenching Effect IsQuenching->QuantifyQuenching Yes NoInterference No Obvious Interference IsQuenching->NoInterference No ChangeProbe Change Probe to Different Wavelengths SpectralScan->ChangeProbe Overlap SubtractBackground Subtract Background SpectralScan->SubtractBackground No Overlap ConsiderAlternative Consider Alternative Assay QuantifyQuenching->ConsiderAlternative

Caption: Decision tree for troubleshooting potential fluorescence interference from a test compound.

References

Overcoming inconsistent results with Teludipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided in this guide is rigorously researched. However, due to the limited availability of specific public data on Teludipine Hydrochloride, some guidance and protocols are based on the closely related and well-characterized dihydropyridine calcium channel blocker, Felodipine. Researchers should use this information as a starting point and validate their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may encounter when working with this compound, helping to overcome inconsistent experimental results.

Question 1: Why am I seeing variable or no effect of this compound in my cell-based assays?

Answer: Inconsistent results with this compound in in vitro assays can stem from several factors, primarily related to its lipophilic nature and potential for precipitation in aqueous media.

  • Poor Solubility: this compound is soluble in DMSO but has low aqueous solubility.[1] When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can precipitate, leading to a lower effective concentration and high variability between experiments.

  • Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates, flasks), reducing the actual concentration in your experiment.

  • Incorrect Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) and consistent across all treatment and control groups, as the solvent itself can have biological effects.

Troubleshooting Steps:

  • Optimize Solubilization: When preparing working solutions, dilute the DMSO stock in pre-warmed (37°C) culture medium and vortex immediately and vigorously. Visually inspect for any precipitate. To increase solubility, you can try heating the tube to 37°C and using an ultrasonic bath for a short period.[1]

  • Use Low-Binding Labware: Whenever possible, use low-protein-binding plasticware to minimize adsorption of the compound.

  • Run a Concentration-Response Curve: Perform a wide range of concentrations to ensure you are working within a responsive range for your specific cell type and endpoint.

  • Solvent Control: Ensure your vehicle control (medium with the same final concentration of DMSO) is included in every experiment and shows no effect on the measured endpoint.

Question 2: My this compound stock solution seems to lose potency over time. How can I ensure its stability?

Answer: The stability of this compound solutions is critical for reproducible results. Degradation can occur due to improper storage, light exposure, and repeated freeze-thaw cycles.

  • Storage Conditions: Stock solutions of this compound in DMSO should be stored at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes.[1]

  • Light Sensitivity: Dihydropyridine compounds can be sensitive to light, which can cause photodegradation.[2]

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution in DMSO to avoid multiple freeze-thaw cycles.

  • Protect from Light: Store stock solutions and conduct experiments in light-protected conditions. Use amber vials or wrap tubes and plates in aluminum foil.

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your frozen stock for each experiment. Do not store diluted aqueous solutions.

Question 3: I am observing unexpected off-target effects or cellular stress in my experiments. What could be the cause?

Answer: Off-target effects can be caused by the compound itself, impurities, or experimental artifacts.

  • High Compound Concentration: Using excessively high concentrations of this compound can lead to non-specific effects and cytotoxicity not related to its primary mechanism of action.

  • Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells.

  • Fluorescence Interference: Some dihydropyridines have intrinsic fluorescence, which could interfere with assays that use fluorescent readouts (e.g., fura-2 for calcium imaging).[3]

Troubleshooting Steps:

  • Determine Optimal Concentration: Titrate the concentration of this compound to find the lowest effective concentration that elicits the desired biological response.

  • Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTT, LDH release) to ensure the observed effects are not due to cell death.

  • Check for Assay Interference: If using fluorescence-based assays, run a control with this compound in cell-free assay buffer to check for any direct interference with the fluorescent signal.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyDetailsReference
Solubility Soluble in DMSO. Low solubility in aqueous solutions.[1]
Stock Solution Storage Prepare stock in DMSO. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Storage Method Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1]

Table 2: Common Troubleshooting for Inconsistent Results

IssuePotential CauseRecommended Solution
Low or No Activity - Compound precipitation- Adsorption to plastic- Compound degradation- Pre-warm media for dilution, vortex well.- Use low-binding plates/tubes.- Prepare fresh solutions, protect from light, store properly.
High Variability - Inconsistent compound concentration- Edge effects in plates- Cell plating inconsistency- Ensure complete solubilization.- Avoid using outer wells of plates or fill with PBS.- Ensure even cell seeding density.
Cell Toxicity - Compound concentration too high- High solvent (DMSO) concentration- Perform a dose-response to find optimal concentration.- Keep final DMSO concentration below 0.1%.

Experimental Protocols

Protocol: In Vitro Vasodilation Assay using Isolated Arterial Rings

This protocol provides a general framework for assessing the vasodilatory effects of this compound, a primary function of L-type calcium channel blockers.

1. Materials:

  • This compound

  • DMSO (for stock solution)

  • Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction

  • Isolated arterial rings (e.g., rat aorta, mesenteric artery)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

2. Methods:

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create serial dilutions in Krebs-Henseleit buffer immediately before use to achieve the desired final concentrations. Ensure the final DMSO concentration in the organ bath does not exceed 0.1%.

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit buffer.

    • Clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Experimental Setup:

    • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta), replacing the buffer every 15-20 minutes.

  • Assay Procedure:

    • After equilibration, induce a stable contraction by adding a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 5-10 minutes).

    • Record the relaxation response as a change in isometric tension.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE or KCl.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% relaxation).

Visualizations

Signaling_Pathway Teludipine Teludipine Hydrochloride L_type_Channel L-type Voltage-Gated Ca2+ Channel Teludipine->L_type_Channel Blocks Relaxation Vasodilation (Relaxation) Teludipine->Relaxation Ca_influx Ca2+ Influx L_type_Channel->Ca_influx Membrane Cell Membrane Calmodulin Calmodulin Ca_influx->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (inactive) MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Solubility Is the compound fully dissolved in media? Start->Check_Solubility Check_Storage Were stock solutions stored correctly? Check_Solubility->Check_Storage Yes Sol_Action Action: - Dilute in warm media - Vortex vigorously - Visually inspect Check_Solubility->Sol_Action No Check_Concentration Is the concentration appropriate (non-toxic)? Check_Storage->Check_Concentration Yes Store_Action Action: - Aliquot stocks - Protect from light - Avoid freeze-thaw Check_Storage->Store_Action No Check_Controls Are vehicle controls behaving as expected? Check_Concentration->Check_Controls Yes Conc_Action Action: - Run dose-response - Perform cytotoxicity assay Check_Concentration->Conc_Action No Control_Action Action: - Check final DMSO % - Ensure consistency Check_Controls->Control_Action No End Results should improve Check_Controls->End Yes Sol_Action->Check_Storage Store_Action->Check_Concentration Conc_Action->Check_Controls Control_Action->End

References

Validation & Comparative

A Comparative Analysis of Dihydropyridine Calcium Channel Blockers and Verapamil in the Reversal of Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer cells presents a significant impediment to the efficacy of chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. This guide provides a comparative analysis of two classes of calcium channel blockers, the dihydropyridines (represented by Teludipine's likely intended counterparts, Felodipine and Niguldipine derivatives) and the phenylalkylamine Verapamil, in their capacity to reverse P-gp-mediated MDR.

Mechanism of Action in MDR Reversal

Both dihydropyridine calcium channel blockers and Verapamil have been shown to counteract MDR, primarily by inhibiting the function of P-glycoprotein. While both are calcium channel blockers, their MDR reversal activity is independent of their effects on calcium channels. The primary mechanism involves direct interaction with P-gp, leading to competitive inhibition of drug efflux.

Verapamil , a first-generation P-gp inhibitor, is known to bind to P-glycoprotein and act as a competitive substrate, thereby reducing the pump's ability to expel anticancer drugs.[1] Some studies also suggest that Verapamil may decrease the expression of P-gp at the mRNA and protein levels, offering a dual mechanism of action.[2]

Dihydropyridine calcium channel blockers , such as felodipine and niguldipine, also directly interact with P-gp to inhibit its drug efflux function. Stereoisomers of these drugs, despite varying potencies as calcium antagonists, have demonstrated comparable efficacy in modulating P-gp-mediated drug transport.[3] This underscores that their MDR reversal capability is distinct from their calcium channel blocking activity.

Quantitative Comparison of MDR Reversal Potency

Direct comparative studies between a specific "Teludipine Hydrochloride" and Verapamil are not available in the scientific literature, suggesting a likely misspelling of a dihydropyridine derivative. However, research comparing a potent dihydropyridine derivative, B859-35 (a metabolite of niguldipine), with Verapamil provides valuable quantitative insights into their relative efficacy.

CompoundConcentration for Rhodamine 123 AccumulationConcentration for Adriamycin Growth Reduction (in combination)Relative Potency vs. Verapamil
B859-35 0.1 µM0.1 µM (to 38% of control)At least 10 times more potent
(RS)-Verapamil 1 µM0.1 µM (to 72% of control)-

Data extracted from a study on multidrug-resistant human HeLa KB-8-5 cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of dihydropyridine derivatives and Verapamil in MDR reversal.

Rhodamine 123 Accumulation Assay

This assay is used to measure the functional activity of the P-glycoprotein efflux pump.

  • Cell Culture: Multidrug-resistant human HeLa KB-8-5 cells and their drug-sensitive parental line KB-3-1 are cultured in appropriate media.

  • Incubation: Cells are incubated with the fluorescent P-gp substrate, rhodamine 123.

  • Treatment: The cells are concurrently treated with varying concentrations of the MDR reversal agents (e.g., B859-35 or Verapamil) or a control vehicle.

  • Flow Cytometry: The intracellular accumulation of rhodamine 123 is quantified using a flow cytometer. Increased fluorescence intensity in the presence of the reversal agent indicates inhibition of P-gp-mediated efflux.[1]

Cytotoxicity Assay (Cell Growth Reduction)

This assay determines the ability of the reversal agent to sensitize MDR cells to a chemotherapeutic drug.

  • Cell Seeding: Multidrug-resistant KB-8-5 cells are seeded in multi-well plates.

  • Treatment: Cells are treated with a fixed concentration of a chemotherapeutic agent (e.g., 10 nM Adriamycin) alone or in combination with various concentrations of the MDR reversal agents (e.g., B859-35 or Verapamil).

  • Incubation: The cells are incubated for a period that allows for cell proliferation (e.g., 72 hours).

  • Cell Viability Measurement: Cell growth or viability is assessed using a standard method, such as the MTT assay or by direct cell counting. A greater reduction in cell growth in the combination treatment compared to the chemotherapeutic agent alone indicates successful MDR reversal.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.

MDR_Reversal_Pathway cluster_cell MDR Cancer Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Efflux Pump Drug Anticancer Drug Pgp->Drug Expulsion Drug->Pgp Efflux DNA DNA Drug->DNA Induces Apoptosis Extracellular Extracellular Space Drug->Extracellular Effluxed by P-gp ReversalAgent Verapamil or Dihydropyridine ReversalAgent->Pgp Inhibition Extracellular->Drug Enters Cell Extracellular->ReversalAgent Enters Cell Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis cluster_results Results start Culture MDR Cancer Cells rhodamine Rhodamine 123 Accumulation Assay start->rhodamine cytotoxicity Cytotoxicity Assay (with Anticancer Drug) start->cytotoxicity flow Flow Cytometry Analysis rhodamine->flow viability Cell Viability Analysis cytotoxicity->viability potency Determine Reversal Potency flow->potency viability->potency

References

A Comparative Analysis of Dihydropyridine Enantiomers' Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the enantiomers of Teludipine Hydrochloride and other dihydropyridine calcium channel blockers. This analysis is supported by experimental data to highlight the stereospecific differences in their pharmacological profiles.

The therapeutic action of many chiral drugs is often attributed primarily to one enantiomer. The other enantiomer may exhibit lower activity, different effects, or even contribute to adverse effects. Understanding these differences is crucial for the development of safer and more effective therapeutic agents. This guide delves into the comparative biological activities of the enantiomers of several dihydropyridine calcium channel blockers, including Telenzepine, Amlodipine, and Felodipine, for which comparative data is available.

Comparative Biological Activity Data

The following table summarizes the quantitative differences in the biological activity of the enantiomers of Telenzepine, a potent muscarinic receptor antagonist, and provides context with data from other relevant calcium channel blockers.

DrugEnantiomerReceptor/TargetParameterValueEnantiomeric Ratio ((+)/(-) or (S)/(R))Reference
Telenzepine (+)-EnantiomerCortical 'M1' Muscarinic ReceptorsAffinity (pKi)-~400[1]
(-)-EnantiomerCortical 'M1' Muscarinic ReceptorsAffinity (pKi)-[1]
(+)-EnantiomerCardiac Muscarinic ReceptorsAffinity (pKi)-~50[1]
(-)-EnantiomerCardiac Muscarinic ReceptorsAffinity (pKi)-[1]
(+)-EnantiomerInhibition of Lesions (in vivo)Potency-180[1]
(-)-EnantiomerInhibition of Lesions (in vivo)Potency-[1]
Amlodipine S-AmlodipineDihydropyridine ReceptorAffinity-~1000[2]
R-AmlodipineDihydropyridine ReceptorAffinity-[2]
Felodipine S(-)-FelodipineHeart Rate (indirect effect)Relative Potency60-fold > Nifedipine-[3]
R(+)-FelodipineHeart Rate (indirect effect)Assumed inactive-[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Muscarinic Receptor Binding Assays (for Telenzepine)
  • Objective: To determine the binding affinity of Telenzepine enantiomers to muscarinic receptor subtypes.

  • Tissue Preparation: Guinea-pig cerebral cortex, myocardium, and salivary glands were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was washed and resuspended in the same buffer.

  • Binding Assay: The membrane preparations were incubated with the radioligand [3H]-pirenzepine for M1 receptors or [3H]-N-methylscopolamine for other muscarinic receptor subtypes, in the presence of varying concentrations of the Telenzepine enantiomers.

  • Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The affinity constant (Ki) was then calculated using the Cheng-Prusoff equation.

In Vivo Model of Gastric Lesion Inhibition (for Telenzepine)
  • Objective: To assess the in vivo potency of Telenzepine enantiomers in an anti-ulcer model.

  • Animal Model: Modified Shay rat preparation was used. Rats were fasted and then subjected to pyloric ligation to induce gastric acid accumulation and lesion formation.

  • Drug Administration: The Telenzepine enantiomers were administered to the rats prior to the pyloric ligation.

  • Evaluation: After a set period, the stomachs were removed, and the extent of lesion formation was scored. The dose of each enantiomer required to produce a 50% reduction in lesion score (ED50) was determined.

Pharmacokinetic Profiling of Felodipine Enantiomers
  • Objective: To compare the pharmacokinetic profiles of Felodipine enantiomers in humans.

  • Study Design: A randomized, double-blind, cross-over study was conducted in healthy male subjects.[3]

  • Drug Administration: A 20 mg oral solution of racemic felodipine was administered.[3]

  • Blood Sampling: Blood samples were collected at various time points after drug administration.

  • Enantiomer Separation and Quantification: Plasma was separated, and the concentrations of the S(-) and R(+) enantiomers of felodipine were determined using a stereoselective high-performance liquid chromatography (HPLC) method with a Chiralcel OJ column.[4] Mass spectrometry was used for detection.[4]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) were calculated for each enantiomer.[4]

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate key signaling pathways and experimental workflows.

signaling_pathway cluster_calcium_channel Cell Membrane cluster_action Cellular Response cluster_drug_action Drug Intervention Ca_ext Ca²⁺ (extracellular) Ca_channel L-type Calcium Channel Ca_ext->Ca_channel Ca_int Ca²⁺ (intracellular) Ca_channel->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction S_Felodipine S(-)-Felodipine S_Felodipine->Ca_channel Blocks

Caption: Mechanism of action for S(-)-Felodipine on L-type calcium channels.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., Cerebral Cortex) centrifugation1 Centrifugation tissue->centrifugation1 pellet Membrane Fraction (Pellet) centrifugation1->pellet resuspension Resuspension in Buffer pellet->resuspension incubation Incubation with Radioligand and Telenzepine Enantiomers resuspension->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 Determine IC50 scintillation->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for muscarinic receptor binding assay.

Discussion

The presented data clearly demonstrates the significant differences in the biological activity of the enantiomers of dihydropyridine calcium channel blockers and related compounds. For Telenzepine, the (+) enantiomer is substantially more potent and selective for M1 muscarinic receptors than the (-) enantiomer.[1] This stereoselectivity is also observed in vivo, where the (+) enantiomer is primarily responsible for the anti-ulcer activity.[1]

Similarly, the pharmacological activity of amlodipine is almost exclusively attributed to the S-enantiomer, which has a nearly 1000-fold greater affinity for the dihydropyridine receptor than the R-enantiomer.[2] This has led to the development and marketing of S-amlodipine as a single-enantiomer drug, offering similar efficacy at a lower dose with a potentially better side-effect profile compared to the racemic mixture.[2]

In the case of felodipine, the S(-) enantiomer is considered the active form, being significantly more potent in its indirect effects on heart rate than nifedipine, while the R(+) enantiomer is assumed to be inactive.[3] Interestingly, pharmacokinetic studies have shown that while there can be differences in the clearance of felodipine enantiomers, the overall exposure (AUC) may not be significantly different between the two.[4][5]

Conclusion

The investigation into the biological activities of this compound enantiomers and those of other dihydropyridine calcium channel blockers underscores the critical importance of stereochemistry in drug action. The data consistently shows that one enantiomer is often significantly more potent and is the primary contributor to the therapeutic effect. This knowledge is paramount for the rational design and development of new drugs, with a focus on single-enantiomer formulations to optimize efficacy and minimize adverse effects. Further research into the specific interactions of individual enantiomers with their biological targets will continue to refine our understanding and lead to the creation of improved therapeutic agents.

References

Comparative Analysis of Dihydropyridine Calcium Channel Blockers as P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

Introduction

This guide provides a comparative analysis of the effects of selected dihydropyridine calcium channel blockers on the function of P-glycoprotein (P-gp), a critical transporter in drug metabolism and disposition. Initial research on "Teludipine Hydrochloride" did not yield specific findings, suggesting a potential misspelling of the compound. Consequently, this guide focuses on well-documented dihydropyridine calcium channel blockers—Felodipine, Lercanidipine, and Benidipine—known to interact with P-gp. This information is intended for researchers, scientists, and drug development professionals interested in the interplay between this class of drugs and P-gp-mediated transport.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an efflux pump, actively transporting a wide array of xenobiotics out of cells. This action plays a significant role in drug absorption, distribution, and elimination, and can contribute to multidrug resistance in cancer cells.[1] The interaction of drugs with P-gp is a key consideration in drug development to anticipate potential drug-drug interactions and optimize pharmacokinetic profiles.

This guide summarizes available quantitative data on the P-gp inhibitory potential of Felodipine, Lercanidipine, and Benidipine, provides detailed experimental protocols for assessing such interactions, and includes visualizations to illustrate experimental workflows and the mechanism of action.

Quantitative Comparison of P-gp Inhibition

The following table summarizes the available quantitative data on the P-glycoprotein inhibitory activity of Felodipine, Lercanidipine, and Benidipine. It is important to note that direct comparative studies under identical experimental conditions are limited, and the inhibitory potency can vary depending on the P-gp substrate and the in vitro system used.

Compound P-gp Substrate In Vitro System IC50 Value (µM) Reference
Benidipine [3H]daunorubicinLLC-GA5-COL150 cells9.5[2]
[3H]digoxinLLC-GA5-COL150 cellsStrong inhibition (IC50 not reported)[2]
Felodipine DigoxinIn vivo (human)Weak inhibitor (no significant change in digoxin AUC)[3]
Rhodamine 123 vs. DigoxinNot specified30.3-fold higher IC50 with Rhodamine 123 compared to Digoxin[4]
Lercanidipine Data not available

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates a higher inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the effect of dihydropyridine calcium channel blockers on P-glycoprotein.

Bidirectional Transport Assay for P-gp Inhibition

This assay determines if a test compound inhibits the efflux of a known P-gp substrate across a polarized cell monolayer that overexpresses P-gp.

a. Cell Culture:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) or Caco-2 cells, which endogenously express P-gp, are cultured on permeable Transwell® inserts to form a confluent and polarized monolayer.[5][6]

  • Cell monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER) before the experiment.

b. Transport Experiment:

  • The experiment is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

  • A known P-gp substrate (e.g., [3H]-digoxin at a concentration below its Km, typically 1-5 µM) is added to the donor chamber (either apical or basolateral).[6]

  • The test compound (e.g., Felodipine, Lercanidipine, or Benidipine) is added at various concentrations to both the donor and receiver chambers to determine a dose-response relationship.

  • The Transwell® plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

c. Sample Analysis:

  • At the end of the incubation, samples are collected from the receiver chamber.

  • The amount of the P-gp substrate that has been transported is quantified using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.

d. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

  • The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 suggests P-gp-mediated efflux.

  • The percentage of P-gp inhibition by the test compound is calculated by the reduction in the efflux ratio in the presence of the inhibitor compared to the control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Rhodamine 123 Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

a. Cell Culture:

  • A cell line overexpressing P-gp (e.g., MCF7/ADR) and a parental cell line with low P-gp expression (e.g., MCF7) are seeded in a multi-well plate and cultured to confluence.

b. Accumulation Experiment:

  • The cells are pre-incubated with various concentrations of the test compound (e.g., Felodipine) for a short period (e.g., 30 minutes) at 37°C.[4]

  • Rhodamine 123 (typically at a concentration of 5 µM) is then added to all wells, and the cells are incubated for a further 30-60 minutes at 37°C.[4]

c. Measurement:

  • After incubation, the cells are washed with ice-cold buffer to remove extracellular rhodamine 123.

  • The intracellular fluorescence is measured using a fluorescence plate reader.

d. Data Analysis:

  • The increase in intracellular rhodamine 123 fluorescence in the presence of the test compound is indicative of P-gp inhibition.

  • The IC50 value is calculated by plotting the percentage of maximum fluorescence (achieved with a potent P-gp inhibitor like verapamil) against the logarithm of the test compound's concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for P-gp Bidirectional Transport Assay```dot

Mechanism of P-gp Inhibition by Dihydropyridine Calcium Channel Blockers

G cluster_cell Cell Membrane pgp P-glycoprotein (P-gp) drug_out Drug Substrate (Extracellular) pgp->drug_out Efflux adp ADP + Pi pgp->adp drug_in Drug Substrate (Intracellular) drug_in->pgp Binds to P-gp inhibitor Dihydropyridine Calcium Channel Blocker inhibitor->pgp Competitive Inhibition atp ATP atp->pgp Energy Source

Caption: Direct competitive inhibition of P-gp by dihydropyridines.

While the originally requested "this compound" could not be specifically evaluated, this guide provides a comparative overview of the P-glycoprotein inhibitory effects of the structurally related dihydropyridine calcium channel blockers Felodipine, Lercanidipine, and Benidipine. The available data suggest that these compounds can interact with P-gp, although the potency of this interaction varies. The provided experimental protocols offer a framework for researchers to further investigate these and other compounds for their potential to modulate P-gp activity. Understanding these interactions is crucial for the development of safer and more effective drug therapies.

References

Comparative Analysis of Cross-Resistance Profiles of Angiotensin Receptor Blockers and Calcium Channel Blockers in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiotensin II Receptor Blockers (ARBs) and Calcium Channel Blockers (CCBs), with a focus on their mechanisms of action, resistance profiles, and the efficacy of combination therapy, particularly in patient populations non-responsive to monotherapy. As "Teludipine Hydrochloride" does not correspond to a known pharmaceutical agent, this analysis centers on Telmisartan, a widely used ARB, and Amlodipine, a common dihydropyridine CCB, reflecting the likely therapeutic classes of interest.

The development of resistance, or more accurately, non-responsiveness to antihypertensive monotherapy is a significant clinical challenge. True cross-resistance between ARBs and CCBs is not mechanistically expected due to their distinct molecular targets. However, patient-specific factors, including genetic predispositions, can lead to a reduced response to multiple classes of antihypertensive drugs. This guide explores the underlying mechanisms and presents clinical data on the efficacy of combination therapy in overcoming initial treatment non-responsiveness.

Quantitative Data on Therapeutic Efficacy

The following tables summarize the blood pressure (BP) reduction efficacy of Telmisartan and Amlodipine as monotherapies and in combination, with a focus on studies involving patients who were inadequately controlled on initial monotherapy.

Table 1: Efficacy of High-Dose Monotherapy vs. Low-Dose Combination Therapy in Patients with Inadequate BP Control on Low-Dose Monotherapy

Treatment GroupMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Reference
Telmisartan 80 mgStatistically significant reduction, but less than combinationStatistically significant reduction[1]
Amlodipine 10 mgStatistically significant reductionLess than combination therapy[1]
Telmisartan 40 mg + Amlodipine 5 mgStatistically significant reduction, superior to Telmisartan 80 mg monotherapyStatistically significant reduction, superior to Amlodipine 10 mg monotherapy[1]

Table 2: Efficacy of Adding an ARB to CCB Therapy in Patients with Ineffective CCB Monotherapy (Meta-analysis)

OutcomeAmlodipine + ARBAmlodipine MonotherapyRelative Risk (RR) / Weighted Mean Difference (WMD)p-valueReference
On-target Hypertension TreatmentHigherLowerRR = 1.59<0.01[2]
Systolic BP Response RateHigherLowerRR = 1.28<0.01[2]
Diastolic BP Response RateHigherLowerRR = 1.27=0.04[2]
Change in Systolic BP (mmHg)Higher ReductionLower ReductionWMD = -3.56=0.10[2]
Change in Diastolic BP (mmHg)Higher ReductionLower ReductionWMD = -3.03=0.09[2]
Incidence of Adverse EventsLowerHigherRR = 0.88<0.01[2]

Table 3: Comparison of Telmisartan/Amlodipine Fixed-Dose Combination vs. Amlodipine Monotherapy in Patients with Uncontrolled Hypertension

Treatment GroupMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)BP Goal AchievementReference
Telmisartan 40 mg / Amlodipine 5 mg-13.6-9.460.0% (Systolic) / 56.7% (Diastolic)[3]
Telmisartan 80 mg / Amlodipine 5 mg-15.0-10.665.7% (Systolic) / 63.8% (Diastolic)[3]
Amlodipine 5 mg (continued)-6.2-5.739.2% (Systolic) / 42.0% (Diastolic)[3]
Amlodipine 10 mg (up-titrated)Statistically significant reductionStatistically significant reductionNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antihypertensive efficacy and potential resistance. Below are summaries of standard protocols employed in clinical and preclinical studies.

1. Clinical Trial Protocol for Assessing Antihypertensive Efficacy

  • Study Design: Randomized, double-blind, parallel-group clinical trials are the gold standard for comparing different antihypertensive therapies.[4] A washout period where patients discontinue their previous antihypertensive medication is often included to establish a baseline blood pressure.[2]

  • Patient Population: Inclusion criteria typically specify a diagnosis of essential hypertension, with specific blood pressure ranges (e.g., Stage 1 or 2 hypertension).[5] To study non-responders, patients who have failed to achieve target BP goals after a period of monotherapy are recruited.[5]

  • Blood Pressure Measurement:

    • Office Blood Pressure: Measurements are taken at regular intervals during clinic visits. Standardized procedures are followed, including a rest period before measurement and using a calibrated sphygmomanometer.[6]

    • Ambulatory Blood Pressure Monitoring (ABPM): This is considered the gold standard for assessing 24-hour blood pressure control.[7] A portable device automatically measures and records blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) over a 24-hour period.[7] This helps to evaluate the drug's efficacy throughout the dosing interval and identify phenomena like "white-coat hypertension."[7]

  • Efficacy Endpoints:

    • Primary endpoints are typically the mean change in systolic and diastolic blood pressure from baseline.[8]

    • Secondary endpoints often include the percentage of patients achieving a target blood pressure goal (e.g., <140/90 mmHg) and the response rate (proportion of patients with a predefined level of BP reduction).[3]

2. Preclinical Assessment in Animal Models

  • Animal Models of Hypertension: Various animal models are used to screen for antihypertensive drugs, including:

    • Spontaneously Hypertensive Rats (SHR): A genetic model that closely mimics human essential hypertension.[9]

    • Renovascular Hypertension Models (e.g., two-kidney, one-clip): These models simulate hypertension caused by renal artery stenosis and activation of the renin-angiotensin system.[10]

    • Salt-Sensitive Rat Models: These models are used to study the effects of dietary salt on blood pressure.[9]

  • Blood Pressure Measurement in Animals:

    • Tail-cuff method: A non-invasive method for repeated blood pressure measurements.[11]

    • Direct arterial catheterization: An invasive method that provides continuous and accurate blood pressure readings.[11]

3. Genotyping Protocols for Pharmacogenomic Studies

  • DNA Extraction: DNA is typically extracted from peripheral blood samples.[12]

  • Genotyping Methods:

    • Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method is used to detect specific single nucleotide polymorphisms (SNPs).[12]

    • Real-Time PCR with TaqMan Assays: A high-throughput method for genotyping specific SNPs.

    • DNA Sequencing: Used to identify known and novel genetic variants.

    • Protocols for specific genes: Detailed protocols are available for genotyping common polymorphisms in genes such as CYP3A4, CYP3A5, and CACNA1C.[12][13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by ARBs and CCBs, providing a visual representation of their mechanisms of action.

ARB_Signaling_Pathway cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE Conversion AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Gq_protein Gq/11 Protein Activation AT1R->Gq_protein Aldosterone Aldosterone Secretion AT1R->Aldosterone ARB Telmisartan (ARB) ARB->AT1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Angiotensin II Receptor Blocker (ARB) Signaling Pathway.

CCB_Signaling_Pathway Depolarization Cell Membrane Depolarization L_type_Ca_Channel L-type Voltage-Gated Ca2+ Channel Depolarization->L_type_Ca_Channel Opens Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx CCB Amlodipine (CCB) CCB->L_type_Ca_Channel Blocks Calmodulin Ca2+ binds to Calmodulin Ca_influx->Calmodulin MLCK_activation MLCK Activation Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_phosphorylation Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Myosin_phosphorylation->Vasoconstriction

Caption: Calcium Channel Blocker (CCB) Signaling Pathway.

Experimental Workflow for Assessing Cross-Resistance

The following diagram outlines a logical workflow for investigating potential cross-resistance or non-responsiveness to different antihypertensive agents in a clinical research setting.

Cross_Resistance_Workflow Patient_Recruitment Recruit Hypertensive Patients (Monotherapy Non-Responders) Washout Washout Period Patient_Recruitment->Washout Genotyping Optional: Genotyping for Relevant Polymorphisms Patient_Recruitment->Genotyping Baseline Baseline BP Measurement (ABPM) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: High-Dose ARB Monotherapy Randomization->Group_A Group_B Group B: High-Dose CCB Monotherapy Randomization->Group_B Group_C Group C: ARB + CCB Combination Therapy Randomization->Group_C Treatment_Period Treatment Period (e.g., 8 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Endpoint_BP Endpoint BP Measurement (ABPM) Treatment_Period->Endpoint_BP Data_Analysis Data Analysis: Compare BP Reduction & Goal Rates Endpoint_BP->Data_Analysis Genotyping->Data_Analysis Correlate with Response

Caption: Clinical Trial Workflow for Cross-Resistance Assessment.

References

In Vivo Anti-Tumor Activity of Dihydropyridine Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the in vivo anti-tumor activity of dihydropyridine calcium channel blockers, with a focus on felodipine and amlodipine. Initial searches for "Teludipine Hydrochloride" did not yield significant results on anti-cancer properties, suggesting a potential misspelling of the compound. Felodipine and amlodipine, structurally related to the dihydropyridine class, have been investigated for their anti-neoplastic effects in various preclinical models. This document summarizes key experimental findings, compares their efficacy with other anti-tumor agents, and provides detailed experimental protocols and visualizations of relevant signaling pathways.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following tables summarize the quantitative data from in vivo studies investigating the anti-tumor effects of felodipine and amlodipine, both as monotherapies and in combination with other cancer treatments.

Table 1: In Vivo Anti-Tumor Activity of Felodipine
Cancer ModelTreatment GroupDosage & AdministrationKey FindingsReference
Lung Squamous Cell Carcinoma (LUSC) - KLN-205 Syngeneic ModelFelodipine MonotherapyNot specifiedSignificant inhibition of tumor growth compared to control.[1][2]
Felodipine + anti-PD-1 AbNot specifiedEnhanced tumor growth inhibition compared to anti-PD-1 Ab monotherapy.[1][2]
LUSC - SKME-1 Xenograft ModelFelodipine MonotherapyNot specifiedSmaller and lighter tumor tissues compared to the control group.[1]
Table 2: In Vivo Anti-Tumor Activity of Amlodipine
Cancer ModelTreatment GroupDosage & AdministrationKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC) - A549 XenograftAmlodipine Monotherapy10 mg/kg, oral, every other day for 15 daysSignificant anti-tumor activity.[3][4]
Amlodipine + Gefitinib10 mg/kg Amlodipine + 50 mg/kg Gefitinib, oral, every other day for 15 daysEffectively attenuated the growth of A549 lung cancer xenografts when compared with monotherapy.[3][4][3][4]
Gastric Cancer XenograftAmlodipineNot specifiedAttenuated SYT4-driven cell growth and potentiated apoptosis.[5][6][5][6]

Experimental Protocols

Protocol 1: Felodipine in Combination with Immune Checkpoint Blockade in a LUSC Syngeneic Mouse Model
  • Animal Model: DBA/2 mice.[2]

  • Tumor Cell Line: Murine lung squamous cancer (LUSC) cell line KLN-205.[1]

  • Tumor Implantation: Subcutaneous injection of KLN-205 cells into the mice.

  • Treatment Groups:

    • Control (vehicle)

    • Felodipine monotherapy

    • Anti-PD-1 antibody (PD1ab) monotherapy

    • Felodipine + anti-PD-1 antibody

    • Anti-CTLA-4 antibody (CTLA4ab) monotherapy

    • Felodipine + anti-CTLA-4 antibody

  • Drug Administration: The specific dosages and schedules for felodipine and the antibodies were not detailed in the provided search results. A general protocol for in vivo immune checkpoint blockade assays involves intraperitoneal administration of antibodies at a dose of 200 μg per mouse every 3-4 days.[7]

  • Efficacy Evaluation: Tumor growth was monitored regularly. At the end of the study, tumors were excised, weighed, and analyzed. Immunohistochemistry was performed to assess CD8+ T-cell infiltration and Ki67 expression in tumor tissues.[1][2]

Protocol 2: Amlodipine in Combination with Gefitinib in an NSCLC Xenograft Mouse Model
  • Animal Model: Nude mice.[3][8]

  • Tumor Cell Line: Human non-small cell lung cancer (NSCLC) cell line A549.[3]

  • Tumor Implantation: Subcutaneous injection of A549 cells into the mice.

  • Treatment Groups:

    • Control (vehicle)

    • Amlodipine monotherapy

    • Gefitinib monotherapy

    • Amlodipine + Gefitinib

  • Drug Administration:

    • Amlodipine: 10 mg/kg, administered orally every other day for 15 days.[3]

    • Gefitinib: 50 mg/kg, administered orally every other day for 15 days.[3]

  • Efficacy Evaluation: Tumor volumes were measured every other day. At the end of the study, tumors were isolated, photographed, and weighed. Tumor tissues were also analyzed by H&E staining and for the proliferation marker Ki67.[3][8]

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of these calcium channel blockers is attributed to their modulation of several key signaling pathways involved in cancer cell proliferation, survival, and migration.

Amlodipine's Anti-Tumor Signaling Pathway

Amlodipine has been shown to attenuate the PI3K/Akt and Raf/MEK/ERK signaling pathways through the epidermal growth factor receptor (EGFR).[3][4] It also affects the MAPK pathway.[5][6]

Amlodipine_Pathway Amlodipine Amlodipine EGFR EGFR Amlodipine->EGFR Inhibits MAPK MAPK Pathway Amlodipine->MAPK Suppresses PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation MAPK->Proliferation Felodipine_Pathway Felodipine Felodipine Calcium_Influx Ca2+ Influx Felodipine->Calcium_Influx Inhibits Calcineurin Calcineurin Calcium_Influx->Calcineurin Activates NFAT1_p NFAT1 (phosphorylated) (Inactive) Calcineurin->NFAT1_p Dephosphorylates NFAT1_dp NFAT1 (dephosphorylated) (Active) NFAT1_p->NFAT1_dp Nucleus Nucleus NFAT1_dp->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Migration) Nucleus->Gene_Transcription Promotes Experimental_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Drug Administration Tumor_Growth->Treatment Data_Collection Tumor Volume Measurement Treatment->Data_Collection Repeated Cycles Endpoint Endpoint Analysis (Tumor Excision, Immunohistochemistry) Data_Collection->Endpoint

References

A Comparative Guide to the Synergistic Potential of Teludipine Hydrochloride and Paclitaxel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of combining Teludipine Hydrochloride with the well-established chemotherapeutic agent, paclitaxel. As there is currently no direct published data on the combination of this compound and paclitaxel, this document extrapolates from existing research on the anticancer properties of other L-type calcium channel blockers (CCBs) and their synergistic activity with taxane-based chemotherapies. The experimental data and proposed mechanisms presented herein are intended to serve as a foundational guide for researchers investigating this novel drug combination.

Introduction

Paclitaxel is a potent mitotic inhibitor that has been a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[1][2][3] However, challenges such as drug resistance and toxicity limit its efficacy.

This compound is a dihydropyridine L-type calcium channel blocker, a class of drugs that have demonstrated potential anticancer effects. Studies on similar CCBs, such as amlodipine, felodipine, and verapamil, suggest they can inhibit cancer cell proliferation, induce apoptosis, and even reverse multidrug resistance.[4][5][6] The exploration of a synergistic combination of this compound and paclitaxel is therefore a rational approach to potentially enhance therapeutic efficacy and overcome resistance.

Hypothetical Synergistic Mechanism

The proposed synergistic interaction between this compound and paclitaxel is multi-faceted. Paclitaxel's primary role is to induce mitotic arrest and apoptosis by stabilizing microtubules.[7][8] this compound, as a calcium channel blocker, may contribute to this by:

  • Inducing Cell Cycle Arrest: CCBs have been shown to cause G0/G1 cell-cycle arrest, which could sensitize cancer cells to the M-phase specific action of paclitaxel.[8]

  • Promoting Apoptosis: Calcium signaling is intricately linked to apoptotic pathways. By modulating intracellular calcium levels, this compound could lower the threshold for paclitaxel-induced apoptosis.[9]

  • Inhibiting Pro-Survival Signaling: CCBs have been observed to inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK, which are often upregulated in cancer cells and can contribute to paclitaxel resistance.[4][10]

  • Reversing Multidrug Resistance: Some CCBs, like verapamil, are known to inhibit the function of P-glycoprotein, a drug efflux pump that is a major contributor to paclitaxel resistance.[6]

Below is a diagram illustrating the potential points of synergistic interaction between paclitaxel and a calcium channel blocker like this compound.

Figure 1: Hypothetical Synergistic Pathways of Paclitaxel and this compound.

Comparative Experimental Data (Based on Analogous Drug Combinations)

The following tables summarize experimental data from studies on the combination of paclitaxel (or the similar taxane, docetaxel) with other calcium channel blockers. This data is presented to illustrate the potential synergistic effects that could be investigated for this compound.

Table 1: In Vitro Cytotoxicity of Docetaxel in Combination with Verapamil in H1299 Lung Cancer Cells

Treatment (48h)Cell Viability (%)
Control100
Docetaxel (1 nM)80 ± 0.4
Docetaxel (1 nM) + Verapamil (10 µM)60 ± 1.5

Data adapted from a study on the combination effects of verapamil with chemotherapeutic agents.[11] The combination of docetaxel and verapamil resulted in a more significant decrease in cell viability compared to docetaxel alone.

Table 2: In Vitro Cytotoxicity of Amlodipine in Breast Cancer Cell Lines

Cell LineIC50 of Amlodipine (µM)
MDA-MB-2318.66
MCF-712.60

Data from a study on the anticancer effects of amlodipine.[12] These IC50 values demonstrate the potential of CCBs to inhibit cancer cell growth independently.

Table 3: Effect of Verapamil on Paclitaxel Pharmacokinetics in Breast Cancer Patients

Pharmacokinetic ParameterPaclitaxel Alone (mean ± SD)Paclitaxel + R-verapamil (mean ± SD)
Clearance (mL/min/m²)179 ± 6790 ± 34
AUC (µmol/L·h)-2-fold increase
End-infusion Concentration (µmol/L)5.1 ± 1.811.3 ± 4.1

Data from a phase I crossover study.[13] The co-administration of verapamil significantly decreased paclitaxel clearance, leading to increased exposure to the drug.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and paclitaxel.

In Vitro Cytotoxicity and Synergy Assessment

Objective: To determine the effect of this compound, paclitaxel, and their combination on cancer cell viability and to quantify their synergistic interaction.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • DMEM/RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound and Paclitaxel stock solutions

  • 96-well plates

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound and paclitaxel, both individually and in combination at fixed ratios (e.g., based on their individual IC50 values). Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding drug_prep Prepare Drug Solutions (Teludipine HCl, Paclitaxel) treatment Treat with Single Drugs and Combinations drug_prep->treatment seeding->treatment incubation Incubate for 48-72h treatment->incubation viability_assay Perform MTT/WST-1 Assay incubation->viability_assay data_analysis Analyze Data (IC50, Combination Index) viability_assay->data_analysis end End data_analysis->end

References

A Comparative Analysis of Teludipine Hydrochloride in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Teludipine Hydrochloride's efficacy in preclinical models of hypertension, offering a comparative perspective against other widely used antihypertensive agents. The data presented herein is curated from a range of preclinical studies to assist researchers and drug development professionals in making informed decisions.

Executive Summary

This compound, a dihydropyridine calcium channel blocker, has demonstrated significant antihypertensive effects in various preclinical models. This guide delves into a comparative analysis of this compound against other key antihypertensive drugs such as Amlodipine, Nifedipine, Hydrochlorothiazide, and Lisinopril. The comparisons are based on quantitative data from studies utilizing spontaneously hypertensive rats (SHR), deoxycorticosterone acetate (DOCA)-salt hypertensive rats, and other relevant models. The primary mechanism of action for this compound involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3]

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and its alternatives on key cardiovascular parameters.

Table 1: Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
DrugDoseRoute of AdministrationDuration of TreatmentMean Arterial Pressure (MAP) Reduction (mmHg)Systolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)Reference
This compound 0.5 µmol/kgGastric GavageAcuteSignificant Decrease--[4]
This compound Not SpecifiedNot SpecifiedLong-termSustained Reduction--[5]
Nifedipine Not SpecifiedNot SpecifiedNot Specified---[6]
Lisinopril Not SpecifiedNot SpecifiedNot Specified-Normalized-[7]

Note: Specific quantitative values for blood pressure reduction were not consistently available across all compared studies in a directly comparable format. The table reflects the reported outcomes.

Table 2: Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
DrugDoseRoute of AdministrationDuration of TreatmentEffect on Cardiac OutputEffect on Total Peripheral ResistanceEffect on Heart RateReference
This compound 0.5 µmol/kgGastric GavageAcuteNo Significant ChangeSignificant Decrease-[4]
This compound Not SpecifiedNot SpecifiedShort-termIncreasedDecreasedIncreased (reflex)[5][8]
This compound Not SpecifiedNot SpecifiedLong-termRemained ElevatedReducedTachycardia Abolished[5][8]
Table 3: Effects on Cardiac Hypertrophy and Renal Function
DrugPreclinical ModelKey FindingsReference
This compound Aging SHRAttenuates glomerular sclerosis and proteinuria.[9]
Nifedipine Not SpecifiedMay limit the regression of left ventricular hypertrophy due to increased sympathetic activity.[10]
Lisinopril Hypertensive Diabetic RatsReduced cardiac hypertrophy.[7]
Hydrochlorothiazide DOCA-salt Hypertensive RatsReduced cardiac hypertrophy and fibrosis.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Spontaneously Hypertensive Rat (SHR) Model
  • Animals: Male spontaneously hypertensive rats (SHR) are commonly used as a genetic model of hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Housing and Diet: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard rat chow and water ad libitum.

  • Drug Administration: Drugs are administered via oral gavage or other appropriate routes at specified doses and treatment durations. A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.

  • Blood Pressure Measurement: Blood pressure (systolic, diastolic, and mean arterial) and heart rate are measured using non-invasive methods such as the tail-cuff method or via intra-arterial catheters for continuous monitoring in conscious, unrestrained rats.

  • Hemodynamic Assessments: Parameters like cardiac output and total peripheral resistance can be measured using techniques such as the radioactive microsphere method.[4][5]

  • Tissue Analysis: At the end of the study, animals are euthanized, and organs such as the heart and kidneys are excised, weighed, and processed for histological and molecular analysis to assess for hypertrophy, fibrosis, and other pathological changes.[9]

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
  • Induction of Hypertension: Uninephrectomized rats are treated with deoxycorticosterone acetate (DOCA) and given a high-salt diet (e.g., 1% NaCl in drinking water) to induce hypertension.

  • Drug Treatment: Following the establishment of hypertension, animals are treated with the test compounds or vehicle for a specified duration.

  • Outcome Measures: Blood pressure is monitored regularly. At the end of the treatment period, cardiac and renal tissues are collected for analysis of hypertrophy, fibrosis, and inflammatory markers.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound

Teludipine_Signaling_Pathway Teludipine This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Teludipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Vascular_Smooth_Muscle reduction in Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Hypertension Studies

Experimental_Workflow start Animal Model Selection (e.g., SHR, DOCA-salt) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (Blood Pressure, Heart Rate) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Drug Administration (Teludipine vs. Alternatives) randomization->treatment monitoring Regular Monitoring (BP, HR, etc.) treatment->monitoring endpoint Endpoint Measurements (Hemodynamics, Tissue Analysis) monitoring->endpoint analysis Statistical Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo studies.

Conclusion

This compound consistently demonstrates potent antihypertensive effects in preclinical models, primarily through the blockade of L-type calcium channels and subsequent vasodilation.[1][3] Comparative studies, though not exhaustive in preclinical settings, suggest its efficacy is comparable to other dihydropyridine calcium channel blockers like nifedipine and potentially offers advantages in terms of sustained blood pressure control and end-organ protection.[9][10] Further head-to-head preclinical studies with standardized protocols and a broader dose range are warranted to fully elucidate the comparative therapeutic profile of this compound against a wider array of antihypertensive agents.

References

Safety Operating Guide

Proper Disposal of Teludipine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Teludipine Hydrochloride, ensuring compliance and environmental protection.

Researchers and drug development professionals handling this compound must adhere to strict disposal procedures to mitigate potential environmental and health risks. This guide provides a procedural framework for the safe and compliant disposal of this substance, emphasizing the generator's responsibility in waste characterization and adherence to regulatory guidelines.

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[1] While this compound is not explicitly listed as a P- or U-series hazardous waste, a hazardous waste determination must be conducted based on its characteristics. The Safety Data Sheet (SDS) for the closely related compound, Felodipine, provides critical hazard information that indicates it may be considered hazardous waste due to its toxicity and environmental hazards.

Key hazard statements for consideration include:

  • Harmful if swallowed.

  • May damage fertility or the unborn child.[2]

  • Very toxic to aquatic life with long lasting effects.[3][4]

Based on these characteristics, it is highly probable that this compound waste will be classified as hazardous.

Summary of Hazard Classifications

The following table summarizes the key hazard information for Felodipine, a compound structurally and functionally related to this compound. This data is essential for the hazardous waste determination process.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Reproductive ToxicityH360May damage fertility or the unborn child.
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effects.

Disposal Workflow

The following workflow outlines the decision-making process for the proper disposal of this compound.

A Start: Teludipine Hydrochloride Waste B Perform Hazardous Waste Determination (40 CFR Part 261) A->B C Non-Hazardous Waste B->C Not Hazardous D Hazardous Waste B->D Hazardous E Dispose in accordance with local solid waste regulations. (e.g., sanitary landfill, incineration) C->E F Manage as Hazardous Waste (40 CFR Parts 262-273) D->F G Package and label according to DOT regulations. F->G H Transport by a licensed hazardous waste hauler. G->H I Dispose at a permitted TSDF (Treatment, Storage, and Disposal Facility). (e.g., incineration) H->I J Maintain all disposal records. I->J

Figure 1. Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedure

  • Waste Characterization: Based on the hazard information, classify the this compound waste. Given its toxic properties, it should be managed as a hazardous waste.

  • Segregation: Do not mix this compound waste with non-hazardous waste. Keep it in a separate, dedicated, and clearly labeled waste container.

  • Containerization: Use a compatible, leak-proof container for waste accumulation. The container must be kept closed except when adding waste.

  • Labeling: Label the waste container with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the hazards (e.g., "Toxic," "Ecotoxic").

  • Accumulation: Store the waste in a designated satellite accumulation area or a central accumulation area, following all RCRA requirements regarding storage time limits and container management.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed hazardous waste management company. This ensures the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration is a common and effective disposal method for pharmaceutical waste.[5]

  • Record Keeping: Maintain detailed records of all waste determinations, container inventories, manifests, and disposal certificates. These records are legally required and essential for regulatory compliance.

Regulatory Considerations

  • Federal Regulations: The primary federal regulations governing hazardous waste are from the Environmental Protection Agency (EPA) under RCRA.[1][5] Specifically, 40 CFR Parts 261-273 outline the requirements for hazardous waste management.

  • State and Local Regulations: Many states and local jurisdictions have their own, often more stringent, regulations for pharmaceutical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department and local regulatory agencies to ensure full compliance.[1]

  • DEA Regulations: If this compound were a controlled substance, regulations from the Drug Enforcement Administration (DEA) would also apply.[6] However, it is not currently listed as a controlled substance.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any dusts or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Containment: Prevent the spill from spreading. Use a chemical spill kit with absorbent materials to contain the substance.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it in a labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.

  • Reporting: Report the spill to your institution's EHS department.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both human health and the environment.

References

Personal protective equipment for handling Teludipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Teludipine Hydrochloride is publicly available. The following guidance is based on safety data for the structurally related dihydropyridine calcium channel blocker, Felodipine. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, emergency protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Toxicological Data

Based on data for the related compound Felodipine, this compound should be considered hazardous. The primary hazards include acute oral toxicity and potential reproductive toxicity.[1][2][3] It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3]

Toxicological Data (for Felodipine)
Acute Oral Toxicity (LD50) 1050 mg/kg (rat)[2]
250 mg/kg (mouse)[1]
Primary Irritant Effect Not an irritant to skin or eyes.[1][2]
Sensitization No known sensitizing effects.[1][2]
Reproductive Toxicity May damage fertility or the unborn child.[2][3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are minimum recommendations when handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye Protection Safety glasses or goggles[3][4]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Impervious protective gloves[3]Use a glove material resistant to the solvent if the product is dissolved. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Laboratory coat, disposable gown, or full chemical protective suit[3]A lab coat is suitable for general use. For repeated or excessive handling, a full chemical protective suit may be necessary.[3] Clothing should be impervious to protect against direct contact.[3]
Respiratory Protection Not typically required under normal use with adequate ventilation.If dust formation is likely or ventilation is inadequate, an air-fed hood may be necessary based on risk assessment.[3]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risk.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]

  • Store away from foodstuffs and incompatible materials such as oxidizing agents.[5]

Handling:
  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[3][4]

    • Ensure all necessary PPE is donned correctly before handling the compound.

  • Weighing and Aliquoting:

    • Handle as a powder, avoiding dust formation.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid material.

  • Dissolving:

    • If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

    • This compound is soluble in DMSO.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Clean all equipment and the work area to remove any residual contamination.

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local regulations.

  • Solid Waste:

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Do not empty into drains.[5]

  • Decontamination of Glassware:

    • Rinse glassware with an appropriate solvent to remove all traces of the compound.

    • Collect the rinse solvent as hazardous waste.

    • Wash the glassware with soap and water.

Emergency Procedures

Accidental Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[3] Seek medical attention if irritation persists.[3][5]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.[5]

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: Wash out the mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.[3]

Spills:
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean:

    • Wipe the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

  • Report: Report the incident to the appropriate safety personnel.

Visual Workflow for Handling this compound

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Don PPE: - Safety Glasses - Impervious Gloves - Lab Coat prep_area Prepare work area in a chemical fume hood prep_start->prep_area weigh Weigh solid compound prep_area->weigh dissolve Dissolve in appropriate solvent weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure experiment Perform experimental procedure dissolve->experiment dissolve->spill dissolve->exposure dispose_waste Dispose of solid and liquid waste in labeled hazardous waste containers experiment->dispose_waste experiment->spill experiment->exposure decontaminate Decontaminate glassware and work surfaces dispose_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands emergency_plan Follow Emergency Procedures spill->emergency_plan exposure->emergency_plan

Caption: Workflow for handling this compound.

Visual Guide for Emergency Procedures

G Emergency Procedures for this compound cluster_exposure Personal Exposure cluster_spill Spill start Emergency Event eye_contact Eye Contact: Flush with water for 15 min. start->eye_contact skin_contact Skin Contact: Wash with soap and water for 15 min. start->skin_contact inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting. start->ingestion evacuate Evacuate and ventilate area start->evacuate seek_medical Seek Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical contain Contain spill with absorbent material evacuate->contain clean Clean spill area contain->clean dispose_spill Dispose of cleanup materials as hazardous waste clean->dispose_spill

Caption: Emergency response for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.